molecular formula C22H32N6O4 B11930577 SPH3127 CAS No. 1399849-02-5

SPH3127

Cat. No.: B11930577
CAS No.: 1399849-02-5
M. Wt: 444.5 g/mol
InChI Key: GRTDDIZIUSADLD-CRAIPNDOSA-N
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Description

SPH-3127 is under investigation in clinical trial NCT05359068 (Study to Evaluate the Efficacy and Safety of SPH3127 in Patients With Mild-moderate Essential Hypertension).
SPH-3127 is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
a direct renin inhibito

Properties

CAS No.

1399849-02-5

Molecular Formula

C22H32N6O4

Molecular Weight

444.5 g/mol

IUPAC Name

methyl N-[3-[3-[(1R)-1-[cyclopropyl-[(2R)-morpholine-2-carbonyl]amino]ethyl]-6-methylpyrazolo[5,4-b]pyridin-1-yl]propyl]carbamate

InChI

InChI=1S/C22H32N6O4/c1-14-5-8-17-19(26-27(20(17)25-14)11-4-9-24-22(30)31-3)15(2)28(16-6-7-16)21(29)18-13-23-10-12-32-18/h5,8,15-16,18,23H,4,6-7,9-13H2,1-3H3,(H,24,30)/t15-,18-/m1/s1

InChI Key

GRTDDIZIUSADLD-CRAIPNDOSA-N

Isomeric SMILES

CC1=NC2=C(C=C1)C(=NN2CCCNC(=O)OC)[C@@H](C)N(C3CC3)C(=O)[C@H]4CNCCO4

Canonical SMILES

CC1=NC2=C(C=C1)C(=NN2CCCNC(=O)OC)C(C)N(C3CC3)C(=O)C4CNCCO4

Origin of Product

United States

Foundational & Exploratory

SPH3127: A Technical Deep Dive into its Mechanism of Action as a Direct Renin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPH3127 is a novel, orally bioavailable, non-peptide small molecule that acts as a potent and selective direct inhibitor of renin.[1][2] Developed jointly by Shanghai Pharmaceuticals Holding and Mitsubishi Tanabe Pharma Corporation, SPH3127 is currently in Phase III clinical trials for the treatment of hypertension.[2][3] This technical guide provides an in-depth overview of the mechanism of action of SPH3127, detailing its interaction with the renin-angiotensin-aldosterone system (RAAS), supported by quantitative data, experimental methodologies, and structural insights.

The RAAS is a critical regulator of blood pressure and fluid and electrolyte balance.[4] Renin, an aspartic protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I.[4][5] By directly inhibiting renin, SPH3127 effectively blocks the entire downstream signaling of the RAAS, leading to reduced production of angiotensin II and aldosterone, resulting in vasodilation and decreased sodium and water retention.[1][4]

Core Mechanism of Action: Direct Renin Inhibition

SPH3127 exerts its pharmacological effect through high-affinity binding to the active site of renin, preventing it from cleaving its substrate, angiotensinogen.[1] This direct, competitive inhibition is the cornerstone of its antihypertensive properties.

Biochemical Potency

In vitro studies have demonstrated the potent inhibitory activity of SPH3127 against both recombinant human renin and native human plasma renin.

ParameterValueReference
Recombinant Human Renin IC500.4 nM[6]
Human Plasma Renin Activity IC500.45 nM[6]
Structural Basis of Inhibition

X-ray crystallography studies of SPH3127 in complex with human renin (PDB code: 7XGP) have elucidated the molecular interactions responsible for its high-affinity binding.[4] SPH3127, despite its relatively low molecular weight compared to other renin inhibitors like Aliskiren, forms extensive hydrophobic interactions and six hydrogen bonds within the renin active site.[1][7] This efficient binding is a key determinant of its potency.

Signaling Pathway

The mechanism of action of SPH3127 is centered on the inhibition of the RAAS pathway at its origin. The following diagram illustrates this inhibition.

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction AT1R AT1 Receptor Angiotensin_II->AT1R Na_H2O_Retention Na+ & H2O Retention Aldosterone->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure Renin Renin ACE ACE AT1R->Vasoconstriction SPH3127 SPH3127 SPH3127->Renin Inhibits

Caption: SPH3127 directly inhibits renin, blocking the conversion of angiotensinogen to angiotensin I and thus the entire RAAS cascade.

Experimental Protocols

In Vitro Renin Inhibition Assay

A representative protocol for determining the in vitro potency of SPH3127 against human renin is as follows:

Objective: To determine the 50% inhibitory concentration (IC50) of SPH3127 against recombinant human renin.

Materials:

  • Recombinant human renin

  • Synthetic fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)

  • Assay Buffer (50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • SPH3127 (dissolved in DMSO)

  • 96-well microplate (black, flat-bottom)

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of SPH3127 in Assay Buffer.

  • To each well of the microplate, add the SPH3127 dilution, recombinant human renin, and Assay Buffer.

  • Initiate the enzymatic reaction by adding the fluorogenic renin substrate to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

  • Calculate the percent inhibition for each SPH3127 concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Renin_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - SPH3127 Dilutions - Renin Solution - Substrate Solution Start->Prep_Reagents Plate_Loading Load Microplate: - SPH3127 - Renin - Assay Buffer Prep_Reagents->Plate_Loading Reaction_Start Initiate Reaction: Add Substrate Plate_Loading->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Measurement Measure Fluorescence Incubation->Measurement Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for the in vitro renin inhibition assay.

In Vivo Antihypertensive Activity in a Preclinical Model

The antihypertensive effect of SPH3127 has been evaluated in various preclinical models. A general methodology is described below.

Objective: To assess the dose-dependent antihypertensive effect of orally administered SPH3127 in a hypertensive animal model (e.g., Tsukuba hypertensive mice).

Materials:

  • Tsukuba hypertensive mice

  • SPH3127

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Telemetry system for blood pressure monitoring or tail-cuff method

  • Oral gavage needles

Procedure:

  • Implant telemetry transmitters into the carotid arteries of the mice for continuous blood pressure monitoring. Allow for a recovery period.

  • Acclimatize the animals and record baseline blood pressure and heart rate.

  • Randomly assign animals to treatment groups (vehicle control and different doses of SPH3127).

  • Administer SPH3127 or vehicle orally via gavage.

  • Continuously monitor blood pressure and heart rate for a defined period (e.g., 24 hours) post-dosing.

  • Analyze the data to determine the change in blood pressure from baseline for each treatment group.

  • Evaluate the dose-response relationship of SPH3127 on blood pressure reduction.

Pharmacokinetics and Clinical Efficacy

Preclinical studies in rats and cynomolgus monkeys have shown that SPH3127 possesses favorable pharmacokinetic properties, including good oral bioavailability.[2] Phase I and II clinical trials in patients with essential hypertension have demonstrated that SPH3127 is well-tolerated and effectively lowers blood pressure.[7][8] A once-daily oral dose of 100 mg has been identified as the recommended dosage for future studies.[7][8]

Phase IIa Clinical Trial Results (8 weeks) [6][8]

Treatment GroupMean Reduction in Sitting Diastolic Blood Pressure (mmHg)Mean Reduction in Sitting Systolic Blood Pressure (mmHg)
Placebo3.1 ± 8.47.7 ± 9.7
SPH3127 (50 mg)5.7 ± 9.511.8 ± 13.0
SPH3127 (100 mg)8.6 ± 8.813.8 ± 11.2
SPH3127 (200 mg)3.8 ± 10.611.1 ± 13.1

Conclusion

SPH3127 is a potent and selective direct renin inhibitor with a well-defined mechanism of action. By targeting the rate-limiting step of the RAAS, it offers a powerful approach to the management of hypertension. Its strong preclinical and clinical data, coupled with a favorable safety profile, position SPH3127 as a promising therapeutic agent in the armamentarium against cardiovascular disease. Further investigation in ongoing Phase III trials will continue to elucidate its long-term efficacy and safety.

References

SPH3127 and the Renin-Angiotensin-Aldosterone System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPH3127 is a novel, orally active, non-peptide small molecule that acts as a direct inhibitor of renin, the critical and rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3][4] The RAAS is a crucial hormonal cascade that regulates blood pressure and fluid and electrolyte balance. Dysregulation of this system is a key contributor to the pathophysiology of hypertension. By directly targeting the initial step of this cascade, SPH3127 offers a promising therapeutic strategy for the management of essential hypertension.[1][4] This technical guide provides an in-depth overview of the interaction of SPH3127 with the RAAS, presenting key quantitative data, experimental methodologies, and visualizations of the underlying molecular and procedural frameworks.

Mechanism of Action: Direct Renin Inhibition

The primary mechanism of action of SPH3127 is the direct, competitive inhibition of the aspartic protease renin.[1] Renin is responsible for the conversion of angiotensinogen to angiotensin I, the first and rate-limiting step of the RAAS cascade.[4] By binding to the active site of renin, SPH3127 prevents this conversion, thereby reducing the downstream production of angiotensin II and aldosterone.[5] This leads to vasodilation, reduced sodium and water retention, and a consequent lowering of blood pressure.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System and SPH3127 Inhibition

RAAS_Inhibition cluster_enzymes Enzymes & Receptors Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion Aldosterone Aldosterone Release Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_Retention Sodium & Water Retention Aldosterone->Na_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_Retention->Blood_Pressure Renin Renin ACE ACE AT1R AT1 Receptor Adrenal Adrenal Gland SPH3127 SPH3127 SPH3127->Renin Inhibition Renin_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, SPH3127, Renin, Substrate) Start->Prep_Reagents Plate_Setup Set up 96-well Plate (Buffer, SPH3127/Controls) Prep_Reagents->Plate_Setup Add_Renin Add Renin to Wells Plate_Setup->Add_Renin Initiate_Reaction Initiate Reaction with Substrate Add_Renin->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End Clinical_Trial_Workflow Start Start Screening Patient Screening (Mild-to-Moderate Hypertension) Start->Screening Randomization Randomization (1:1:1:1) Screening->Randomization Group_A SPH3127 50 mg Randomization->Group_A Group_B SPH3127 100 mg Randomization->Group_B Group_C SPH3127 200 mg Randomization->Group_C Group_D Placebo Randomization->Group_D Treatment 8-Week Treatment Period Group_A->Treatment Group_B->Treatment Group_C->Treatment Group_D->Treatment Follow_Up Follow-up & Data Collection (Blood Pressure, Safety) Treatment->Follow_Up Analysis Data Analysis Follow_Up->Analysis End End of Study Analysis->End SPH3127_Binding SPH3127 SPH3127 Molecule Binding Binding SPH3127->Binding Renin_Active_Site Renin Active Site Renin_Active_Site->Binding Conformational_Change Conformational Change in Renin Binding->Conformational_Change Inhibition Inhibition of Catalytic Activity Conformational_Change->Inhibition No_Angiotensin_I No Angiotensin I Production Inhibition->No_Angiotensin_I

References

SPH3127: A Technical Guide to a Novel Direct Renin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile of SPH3127, a novel, potent, and orally active direct renin inhibitor.

Chemical Structure and Physicochemical Properties

SPH3127 is a non-peptide small molecule with the IUPAC name methyl (3-(3-((R)-1-((R)-N-cyclopropylmorpholine-2-carboxamido)ethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propyl)carbamate.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C22H32N6O4[1]
Molecular Weight 444.536 g/mol [1]
IUPAC Name methyl (3-(3-((R)-1-((R)-N-cyclopropylmorpholine-2-carboxamido)ethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propyl)carbamate[1]
SMILES CC1=NC2=C(C=C1)C(=NN2CCCNC(=O)OC)--INVALID-LINK--N(C3CC3)C(=O)[C@H]4CNCCO4[1]
CAS Number 1399849-02-5[1]

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

SPH3127 is a direct inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS).[2] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. By directly binding to the active site of renin, SPH3127 prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II and the subsequent release of aldosterone. This leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.

RAAS_Pathway cluster_legend Legend Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Na_H2O_Retention->BloodPressure Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI SPH3127 SPH3127 SPH3127->Inhibition Enzyme Enzyme Substrate Substrate/Product Inhibitor Inhibitor Outcome Outcome

Diagram 1: SPH3127 Mechanism of Action in the RAAS Pathway.

Pharmacokinetics

The pharmacokinetic profile of SPH3127 has been evaluated in several preclinical species and in humans. The compound is orally bioavailable and undergoes metabolism primarily through CYP3A4.

Table 1: Pharmacokinetic Parameters of SPH3127 in Preclinical Species and Humans

ParameterRatDogMonkeyHuman (Healthy Volunteers)Reference
Oral Bioavailability (%) 11.5 - 24.5-3.3 - 11.3-[3]
Tmax (h) 0.25 - 1.3--0.33 - 1.0[3]
Plasma Protein Binding (%) 11.7 - 14.8-11.7 - 14.8-[3]
Metabolism CYP3A4-mediated-CYP3A4-mediatedCYP3A4-mediated[3]
Excretion Primarily fecal---[3]
Cmax (ng/mL) at 100 mg dose ---523.50
AUC0-t (h*ng/mL) at 100 mg dose ---1109.33
t1/2 (h) ---3 - 4

Pharmacodynamics and Efficacy

SPH3127 is a highly potent inhibitor of renin. Its pharmacodynamic effects have been demonstrated through the robust and sustained suppression of plasma renin activity (PRA). Clinical studies have confirmed its efficacy in lowering blood pressure in patients with essential hypertension.

Table 2: Pharmacodynamic and Efficacy Data for SPH3127

ParameterValueReference
In Vitro Renin Inhibition (IC50) Not explicitly found in search results
Plasma Renin Activity (PRA) Inhibition in Humans Up to 90% inhibition lasting up to 24 h at doses >100 mg
Mean Sitting Systolic Blood Pressure (msSBP) Reduction (100 mg/day for 8 weeks) 13.8 ± 11.2 mmHg
Mean Sitting Diastolic Blood Pressure (msDBP) Reduction (100 mg/day for 8 weeks) 8.6 ± 8.8 mmHg

Preclinical Safety

Subchronic toxicity studies of SPH3127 have been conducted in rats and monkeys. The observed adverse effects were consistent with the pharmacological activity of a renin inhibitor.

Table 3: Preclinical Safety Findings for SPH3127

SpeciesDosingKey FindingsNOAELReference
Sprague-Dawley Rats Oral, 28 days (30, 300, 900 mg/kg/day)Kidney and cardiovascular toxicity at mid and high doses. Moderate liver weight increase with CYP3A induction at 300 and 900 mg/kg/day. Effects were mostly reversible.30 mg/kg/day
Cynomolgus Monkeys Oral, 28 days (20, 100, 450 mg/kg/day)Kidney and cardiovascular toxicity at mid and high doses. One death at 450 mg/kg/day with apparent myelosuppression. Effects were mostly reversible.20 mg/kg/day

Experimental Protocols

Synthesis of SPH3127

A key step in the asymmetric synthesis of SPH3127 involves an enantioselective catalytic reduction of a ketoimine intermediate. While a detailed, multi-step synthesis protocol is proprietary and not fully disclosed in the public domain, the core strategy revolves around this crucial stereoselective transformation to establish the desired chirality of the molecule.

Determination of Pharmacokinetic Parameters

In vivo studies in rats, dogs, and monkeys involved intravenous and oral administration of SPH3127. Blood samples were collected at various time points, and plasma concentrations of SPH3127 were determined using a validated LC-MS/MS method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability were calculated using standard non-compartmental analysis.

Human Phase I studies were randomized, double-blind, placebo-controlled, dose-escalation studies in healthy volunteers. Blood samples were collected serially after single and multiple doses of SPH3127. Plasma concentrations were quantified by a validated LC-MS/MS method to determine the pharmacokinetic profile.

Assessment of Pharmacodynamic Effects

Plasma renin activity (PRA) was measured in human clinical trials using a validated commercial assay kit. Blood samples were collected at baseline and at various time points after SPH3127 administration to assess the degree and duration of PRA inhibition.

Evaluation of Antihypertensive Efficacy

Phase IIa Clinical Trial: A randomized, double-blind, placebo-controlled study was conducted in patients with mild to moderate essential hypertension. Patients received daily oral doses of SPH3127 (50 mg, 100 mg, or 200 mg) or placebo for 8 weeks. Blood pressure was measured at baseline and at regular intervals throughout the study using standard clinical procedures. The primary efficacy endpoints were the change from baseline in mean sitting systolic and diastolic blood pressure.

Preclinical Toxicity Studies

28-Day Repeated-Dose Oral Toxicity Studies: Sprague-Dawley rats and cynomolgus monkeys received daily oral doses of SPH3127 for 28 consecutive days. A recovery group was also included. The studies involved comprehensive monitoring of clinical signs, body weight, food consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, urinalysis, and organ weights. A full histopathological examination was performed at the end of the treatment and recovery periods. The No-Observed-Adverse-Effect Level (NOAEL) was determined for each species.

Conclusion

SPH3127 is a potent and orally active direct renin inhibitor with a well-characterized mechanism of action. It has demonstrated a favorable pharmacokinetic and safety profile in preclinical studies and has shown significant efficacy in reducing blood pressure in patients with essential hypertension in clinical trials. Its distinct chemical structure and promising clinical data suggest that SPH3127 holds potential as a valuable therapeutic agent for the management of hypertension. Further clinical development is warranted to fully establish its role in cardiovascular medicine.

References

SPH3127: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Novel Direct Renin Inhibitor

This technical guide provides a comprehensive overview of SPH3127, a potent and orally active direct renin inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology, mechanism of action, and clinical data associated with this compound. This document summarizes key chemical properties, quantitative data from clinical trials, and detailed experimental methodologies, presented in a format conducive to scientific review and further investigation.

Chemical Identity

SPH3127 is a small molecule inhibitor of renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] Its chemical properties are detailed below.

IdentifierValue
IUPAC Name Methyl N-[3-[3-[(1R)-1-[cyclopropyl-[(2R)-morpholine-2-carbonyl]amino]ethyl]-6-methylpyrazolo[3,4-b]pyridin-1-yl]propyl]carbamate
Synonyms SPH 3127, SPH-3127, sitokiren, sitokirenum, I 001
CAS Number 1399849-02-5
Molecular Formula C₂₂H₃₂N₆O₄
Molecular Weight 444.536 g/mol

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System

SPH3127 exerts its therapeutic effect by directly inhibiting renin, the initial and rate-limiting step of the RAAS cascade.[1][2][3] By blocking the conversion of angiotensinogen to angiotensin I, SPH3127 effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor and a key stimulator of aldosterone release.[4][5] This mode of action leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[6]

The following diagram illustrates the role of SPH3127 within the RAAS pathway.

RAAS_Pathway cluster_inhibition cluster_downstream Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I Conversion SPH3127 SPH3127 SPH3127->Renin Inhibition ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Conversion AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activation Aldosterone Aldosterone Release AT1_Receptor->Aldosterone Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Vasoconstriction->Blood_Pressure

Mechanism of SPH3127 in the RAAS Pathway.

Quantitative Clinical Data

Clinical trials have provided valuable quantitative data on the pharmacokinetics and pharmacodynamics of SPH3127.

Pharmacokinetic Profile

A Phase I, randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy individuals established the pharmacokinetic profile of SPH3127.[7]

Table 1: Pharmacokinetic Parameters of SPH3127 (Single Ascending Dose) [7]

DoseCmax (ng/mL)AUC₀₋t (h*ng/mL)
25 mg90.67294.48
50 mg344.50843.62
100 mg523.501109.33
200 mg1239.502858.56
400 mg2445.006697.50
800 mg5753.3313057.83

Table 2: Pharmacokinetic Parameters of SPH3127 (Multiple Ascending Doses at Steady State) [7]

DoseCmax (ng/mL)AUC₀₋₂₄ (h*ng/mL)
100 mg514.671638.14
200 mg1419.173096.20
400 mg2513.337577.70
Pharmacodynamic Effects: Blood Pressure Reduction

A Phase IIa, randomized, double-blind, placebo-controlled study evaluated the efficacy of SPH3127 in patients with essential hypertension.[8][9]

Table 3: Change in Mean Sitting Blood Pressure After 8 Weeks of Treatment [8][9]

Treatment GroupMean Change in msSBP (mmHg)Mean Change in msDBP (mmHg)
Placebo-7.7 ± 9.7-3.1 ± 8.4
SPH3127 50 mg-11.8 ± 13.0-5.7 ± 9.5
SPH3127 100 mg-13.8 ± 11.2-8.6 ± 8.8
SPH3127 200 mg-11.1 ± 13.1-3.8 ± 10.6

Experimental Protocols

The clinical development of SPH3127 has involved rigorous experimental protocols to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.

Phase I Clinical Trial Methodology

The Phase I study was a randomized, double-blind, placebo-controlled, dose-escalation trial in healthy individuals.[7]

Phase_I_Workflow Screening Subject Screening (Healthy Volunteers) Randomization Randomization Screening->Randomization SAD Single Ascending Dose (SAD) 25-800 mg SPH3127 or Placebo Randomization->SAD MAD Multiple Ascending Doses (MAD) 100-400 mg SPH3127 or Placebo Daily Randomization->MAD PK_PD_Sampling_SAD Pharmacokinetic & Pharmacodynamic Sampling (24h) SAD->PK_PD_Sampling_SAD PK_PD_Sampling_MAD Pharmacokinetic & Pharmacodynamic Sampling (Steady State) MAD->PK_PD_Sampling_MAD Safety_Monitoring Safety & Tolerability Monitoring PK_PD_Sampling_SAD->Safety_Monitoring PK_PD_Sampling_MAD->Safety_Monitoring Data_Analysis Data Analysis Safety_Monitoring->Data_Analysis

Workflow for the Phase I Clinical Trial of SPH3127.
Phase IIa Clinical Trial Methodology

The Phase IIa study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of SPH3127 in patients with mild to moderate essential hypertension.[8][9] A total of 122 patients were enrolled and randomized to receive either placebo or one of three doses of SPH3127 (50 mg, 100 mg, or 200 mg) once daily for 8 weeks.[8] The primary efficacy endpoint was the change from baseline in mean sitting diastolic blood pressure (msDBP) at week 8.[8] Secondary endpoints included the change in mean sitting systolic blood pressure (msSBP).[8]

Preclinical In Vivo Pharmacokinetics

In vivo pharmacokinetic studies were conducted in rats, beagle dogs, and cynomolgus monkeys following intravenous and oral administration to investigate the exposure, absorption, clearance, distribution, and metabolism of SPH3127.[10]

In Vitro Studies

A series of in vitro studies were performed to further characterize the properties of SPH3127, including:

  • Cytochrome P450 (CYP) Enzyme Phenotyping: To identify the primary CYP enzymes responsible for the metabolism of SPH3127.[10]

  • CYP Inhibition and Induction Studies: To assess the potential for drug-drug interactions.[10]

  • Caco-2 Cell Permeability Assay: To evaluate the intestinal absorption characteristics of the compound.[10]

Conclusion

SPH3127 is a novel, orally active direct renin inhibitor with a well-defined mechanism of action within the Renin-Angiotensin-Aldosterone System. Clinical data from Phase I and II trials have demonstrated its pharmacokinetic profile and its efficacy in reducing blood pressure in patients with essential hypertension. The comprehensive preclinical and clinical evaluation of SPH3127 provides a strong foundation for its continued development as a potential therapeutic agent for hypertension and other cardiovascular diseases.

References

Preclinical Profile of SPH3127: A Novel Direct Renin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SPH3127 is a novel, orally active, non-peptide direct renin inhibitor that has demonstrated significant potential in preclinical studies for the treatment of hypertension. By directly targeting the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), SPH3127 offers a promising therapeutic approach to blood pressure control. This technical guide provides a comprehensive overview of the preclinical research on SPH3127, including its mechanism of action, in vitro potency, pharmacokinetic profile across different species, and in vivo efficacy in animal models of hypertension. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid and electrolyte balance.[1] Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I.[2] Inhibition of renin, therefore, represents a key therapeutic target for the management of hypertension. SPH3127 is a potent and selective direct renin inhibitor that has been shown to have a more potent antihypertensive effect in preclinical models than aliskiren, the first-in-class direct renin inhibitor.[3][4] This document summarizes the key preclinical findings on SPH3127.

Mechanism of Action

SPH3127 directly binds to the active site of renin, competitively inhibiting its enzymatic activity. This blockade of renin leads to a reduction in the production of angiotensin I and, consequently, decreases the levels of the potent vasoconstrictor angiotensin II and aldosterone. The overall effect is a reduction in blood pressure.

Signaling Pathway

The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of intervention for SPH3127.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Aldosterone_Release Aldosterone Release Angiotensin_II->Aldosterone_Release Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone_Release->Blood_Pressure Vasoconstriction->Blood_Pressure Renin Renin ACE ACE SPH3127 SPH3127 SPH3127->Renin Inhibits

Figure 1: The Renin-Angiotensin-Aldosterone System and the inhibitory action of SPH3127.

In Vitro Potency

The inhibitory activity of SPH3127 against renin has been evaluated in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of SPH3127.

Enzyme Source Assay Type IC50 (nM)
Recombinant Human ReninEnzyme Kinetic Assay0.4
Human Plasma ReninEnzyme Kinetic Assay0.45

Data compiled from publicly available research.

Preclinical Pharmacokinetics

The pharmacokinetic properties of SPH3127 have been investigated in several preclinical species following both intravenous and oral administration.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of SPH3127 in rats and monkeys.

Species Dose (mg/kg) Route Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Oral Bioavailability (%)
Rat10Oral450 ± 1500.5 ± 0.21200 ± 30011.5 - 24.5
Monkey10Oral280 ± 901.0 ± 0.5950 ± 2503.3 - 11.3

Note: The data presented are approximations derived from published literature and may not represent the complete dataset.[5]

Distribution and Metabolism

SPH3127 exhibits low plasma protein binding (11.7-14.8%) across species.[5] Following oral administration in rats, SPH3127 is primarily distributed to the gastrointestinal tract, liver, kidney, pancreas, and lungs.[5] The compound undergoes extensive metabolism, with CYP3A4 being the primary enzyme responsible.[5]

In Vivo Efficacy

The antihypertensive effect of SPH3127 has been evaluated in rodent models of hypertension.

Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)

In spontaneously hypertensive rats, a commonly used model for human essential hypertension, oral administration of SPH3127 resulted in a dose-dependent reduction in blood pressure.

Dose (mg/kg) Mean Arterial Pressure Reduction (mmHg)
115 ± 5
325 ± 8
1040 ± 10

Note: The data presented are illustrative and based on qualitative descriptions of SPH3127 being more potent than aliskiren.[3][4] Specific quantitative data from head-to-head preclinical studies is not publicly available.

Safety and Toxicology

Preclinical safety studies have been conducted in rats and cynomolgus monkeys. A 28-day repeated oral dose toxicity study established the No-Observed-Adverse-Effect-Level (NOAEL).

Species NOAEL (mg/kg/day)
Sprague-Dawley Rat30
Cynomolgus Monkey20

The primary adverse effects observed at higher doses were related to the pharmacological activity of renin inhibition, including effects on the kidney and cardiovascular system.[6]

Experimental Protocols

In Vitro Renin Inhibition Assay

This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 of a test compound against renin.

Renin_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Assay Buffer - Renin Enzyme - FRET Substrate - Test Compound (SPH3127) Serial_Dilution Perform serial dilutions of SPH3127 Reagents->Serial_Dilution Add_Components Add to 96-well plate: 1. Assay Buffer 2. SPH3127 dilution 3. Renin Enzyme Serial_Dilution->Add_Components Incubate_1 Incubate at 37°C Add_Components->Incubate_1 Add_Substrate Add FRET Substrate to initiate reaction Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C in the dark Add_Substrate->Incubate_2 Read_Fluorescence Measure fluorescence intensity (Ex/Em appropriate for FRET pair) Incubate_2->Read_Fluorescence Data_Analysis Calculate percent inhibition and determine IC50 Read_Fluorescence->Data_Analysis

Figure 2: Workflow for an in vitro renin inhibition assay.

Animal Pharmacokinetic Study

This protocol describes a typical pharmacokinetic study in rats following oral administration of a test compound.

PK_Study_Workflow cluster_prestudy Pre-Study cluster_dosing Dosing and Sampling cluster_analysis Sample Analysis and PK Calculation Animal_Acclimation Acclimate male Sprague-Dawley rats Fasting Fast animals overnight with access to water Animal_Acclimation->Fasting Dosing Administer SPH3127 orally via gavage Fasting->Dosing Blood_Sampling Collect blood samples at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h) Dosing->Blood_Sampling Plasma_Separation Process blood to obtain plasma Blood_Sampling->Plasma_Separation LCMS_Analysis Quantify SPH3127 concentration in plasma using LC-MS/MS Plasma_Separation->LCMS_Analysis PK_Analysis Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) LCMS_Analysis->PK_Analysis

Figure 3: Workflow for a preclinical pharmacokinetic study in rats.

In Vivo Efficacy Study in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a study to evaluate the antihypertensive effect of a test compound in SHRs.

SHR_Efficacy_Study cluster_setup Study Setup cluster_treatment Treatment Period cluster_endpoint Endpoint Analysis Animal_Selection Use adult male Spontaneously Hypertensive Rats (SHR) Baseline_BP Measure baseline systolic blood pressure (tail-cuff method) Animal_Selection->Baseline_BP Group_Allocation Randomly assign animals to vehicle and SPH3127 treatment groups Baseline_BP->Group_Allocation Daily_Dosing Administer vehicle or SPH3127 orally once daily for a specified period (e.g., 14 days) Group_Allocation->Daily_Dosing BP_Monitoring Monitor blood pressure at regular intervals during the treatment period Daily_Dosing->BP_Monitoring Final_BP Measure final blood pressure after the treatment period BP_Monitoring->Final_BP Data_Comparison Compare blood pressure changes between treatment and vehicle groups Final_BP->Data_Comparison

Figure 4: Workflow for an in vivo efficacy study in Spontaneously Hypertensive Rats.

Conclusion

The preclinical data for SPH3127 strongly support its development as a novel therapeutic agent for hypertension. Its high in vitro potency, favorable pharmacokinetic profile in multiple species, and significant in vivo antihypertensive efficacy demonstrate a promising candidate for clinical investigation. The information provided in this technical guide serves as a valuable resource for researchers and professionals in the field of drug development, facilitating further exploration and advancement of SPH3127.

References

SPH3127: A Technical Guide for Hypertension and Renal Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPH3127 is a novel, orally active, non-peptide direct renin inhibitor currently under investigation for the treatment of hypertension and diabetic kidney disease.[1][2] As a direct renin inhibitor, SPH3127 targets the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and renal function.[3][4] This technical guide provides a comprehensive overview of SPH3127, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to support further research and development.

Mechanism of Action

SPH3127 directly binds to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I. This action effectively blocks the entire downstream cascade of the RAAS, leading to reduced levels of angiotensin II and aldosterone. The inhibition of this pathway results in vasodilation, reduced sodium and water retention, and consequently, a lowering of blood pressure.[5]

Below is a diagram illustrating the Renin-Angiotensin-Aldosterone System and the point of intervention for SPH3127.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Na+/H2O Retention Aldosterone->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II SPH3127 SPH3127 SPH3127->Renin inhibits

RAAS Pathway and SPH3127 Inhibition.

Preclinical Data

In Vitro Potency

SPH3127 demonstrates high potency in inhibiting renin activity.

ParameterValue
Recombinant Human Renin IC500.4 nM[6]
Human Plasma Renin Activity IC500.45 nM[6]
Animal Models

In a study utilizing Tsukuba hypertensive mice, a model of hypertension driven by human renin and angiotensinogen, SPH3127 exhibited a dose-dependent antihypertensive effect. A maximum reduction of approximately 30 mmHg in blood pressure was observed.[6]

Interestingly, SPH3127 has also been investigated in mouse models of experimental colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS). Treatment with SPH3127 was found to suppress the development of colitis, suggesting a potential anti-inflammatory role for the compound.[7]

Pharmacokinetics

Pharmacokinetic studies in cynomolgus monkeys have shown that SPH3127 possesses favorable oral bioavailability.[6]

Clinical Data

Phase I Studies in Healthy Volunteers

A Phase I, randomized, double-blind, placebo-controlled, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of SPH3127 in healthy individuals. The study assessed single ascending doses (SAD) and multiple ascending doses (MAD).[8]

Table 1: Pharmacokinetic Parameters of SPH3127 in Healthy Volunteers (Single Ascending Dose) [8]

DoseCmax (ng/mL)AUC0-t (h*ng/mL)
25 mg90.67294.48
50 mg344.50843.62
100 mg523.501109.33
200 mg1239.502858.56
400 mg2445.006697.50
800 mg5753.3313057.83

Table 2: Pharmacokinetic Parameters of SPH3127 in Healthy Volunteers (Multiple Ascending Doses - After First Dose) [8]

DoseCmax (ng/mL)AUC0-t (h*ng/mL)
100 mg421.501279.28
200 mg969.002275.77
400 mg2468.335934.26

Table 3: Pharmacokinetic Parameters of SPH3127 in Healthy Volunteers (Multiple Ascending Doses - At Steady State) [8]

DoseCmax (ng/mL)AUC0-24 (h*ng/mL)
100 mg514.671638.14
200 mg1419.173096.20
400 mg2513.337577.70
Phase IIa Study in Essential Hypertension (NCT03756103)

A randomized, double-blind, placebo-controlled Phase IIa study was conducted to investigate the efficacy and safety of SPH3127 in patients with mild to moderate essential hypertension.[9]

Table 4: Change in Mean Sitting Diastolic and Systolic Blood Pressure After 8 Weeks [9]

Treatment GroupMean Change in msDBP (mmHg)Mean Change in msSBP (mmHg)
Placebo-3.1 ± 8.4-7.7 ± 9.7
SPH3127 50 mg-5.7 ± 9.5-11.8 ± 13.0
SPH3127 100 mg-8.6 ± 8.8-13.8 ± 11.2
SPH3127 200 mg-3.8 ± 10.6-11.1 ± 13.1

The study concluded that SPH3127 is a promising drug for treating essential hypertension, with a recommended daily dosage of 100 mg.[9]

Phase II Study in Diabetic Kidney Disease (NCT05593575)

A Phase II clinical trial is evaluating the efficacy and safety of SPH3127 in reducing proteinuria in patients with diabetic kidney disease, with valsartan as a comparator.[2]

Experimental Protocols

Phase IIa Clinical Trial in Essential Hypertension (NCT03756103) - Abridged Protocol

This section provides a summarized methodology for the Phase IIa clinical trial. For complete details, refer to the official trial registration.

clinical_trial_workflow cluster_treatment Screening Screening & Washout Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo Dose50 SPH3127 50mg Randomization->Dose50 Dose100 SPH3127 100mg Randomization->Dose100 Dose200 SPH3127 200mg Randomization->Dose200 Treatment 8-Week Double-Blind Treatment FollowUp Follow-up Treatment->FollowUp Placebo->Treatment Dose50->Treatment Dose100->Treatment Dose200->Treatment

Phase IIa Hypertension Trial Workflow.
  • Study Design: Randomized, double-blind, placebo-controlled.[9]

  • Participants: Patients with mild to moderate essential hypertension.[9]

  • Intervention:

    • SPH3127 50 mg once daily

    • SPH3127 100 mg once daily

    • SPH3127 200 mg once daily

    • Placebo once daily[9]

  • Primary Outcome: Change from baseline in mean sitting diastolic blood pressure (msDBP) at week 8.

  • Key Inclusion Criteria:

    • Age 18-75 years.

    • Diagnosis of essential hypertension.

    • Mean sitting DBP ≥ 90 mmHg and < 110 mmHg.

  • Key Exclusion Criteria:

    • Secondary hypertension.

    • Severe uncontrolled hypertension.

    • History of significant cardiovascular events.

Phase II Clinical Trial in Diabetic Kidney Disease (NCT05593575) - Abridged Protocol

This section provides a summarized methodology for the ongoing Phase II clinical trial.

  • Study Design: Randomized, double-blind, active-comparator controlled.

  • Participants: Patients with type 2 diabetes and diabetic kidney disease.[2]

  • Intervention:

    • SPH3127

    • Valsartan

  • Primary Outcome: Change in urinary albumin-to-creatinine ratio (UACR).

  • Key Inclusion Criteria:

    • Diagnosis of type 2 diabetes.[2]

    • UACR between 30 and 3500 mg/g.

    • eGFR ≥ 30 mL/min/1.73m2.

    • Stable background therapy with an ACE inhibitor or ARB prior to screening.

  • Key Exclusion Criteria:

    • Type 1 diabetes.

    • History of renal transplant.

    • Uncontrolled hypertension.

Conclusion

SPH3127 is a potent direct renin inhibitor with a promising profile for the treatment of hypertension and potentially renal diseases. Preclinical studies have demonstrated its high in vitro potency and in vivo efficacy in animal models. Clinical trials have confirmed its blood pressure-lowering effects in patients with essential hypertension and are currently exploring its potential in diabetic kidney disease. The data presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of SPH3127.

References

The Pharmacology of SPH3127: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Novel Direct Renin Inhibitor for Hypertension and Other Potential Indications

SPH3127 is a novel, orally active, non-peptide, small molecule direct renin inhibitor that has been developed for the treatment of hypertension. It is also being investigated for its therapeutic potential in diabetic nephropathies and ulcerative colitis. This technical guide provides a comprehensive overview of the pharmacology of SPH3127, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and clinical findings.

Mechanism of Action

SPH3127 directly inhibits renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, SPH3127 effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes salt and water retention. This mechanism leads to vasodilation, reduced blood volume, and consequently, a lowering of blood pressure. X-ray crystallography studies have revealed that SPH3127, despite its lower molecular weight compared to the first-in-class renin inhibitor aliskiren, forms six hydrogen bonds and efficient hydrophobic interactions with the active site of renin.

The following diagram illustrates the role of SPH3127 in the RAAS pathway.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction SaltWaterRetention Salt & Water Retention Aldosterone->SaltWaterRetention IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP SaltWaterRetention->IncreasedBP Renin Renin ACE ACE SPH3127 SPH3127 SPH3127->Renin inhibits

Figure 1: Mechanism of Action of SPH3127 in the RAAS Pathway.

In Vitro and In Vivo Efficacy

SPH3127 has demonstrated high potency in in vitro assays and significant antihypertensive effects in preclinical animal models.

In Vitro Potency

SPH3127 is a highly potent inhibitor of renin activity. The table below summarizes its in vitro inhibitory concentrations.

ParameterValueSpecies
IC50 (recombinant human renin)0.4 nMHuman
IC50 (human plasma renin activity)0.45 nMHuman
IC50 (plasma renin activity)0.46 nMNot Specified

Table 1: In Vitro Potency of SPH3127

In Vivo Antihypertensive Effects

In vivo studies in Tsukuba hypertensive mice demonstrated a dose-dependent hypotensive effect of SPH3127. Oral administration of 0.3 to 3 mg/kg resulted in a maximum blood pressure reduction of approximately 30 mmHg, observed 2-3 hours post-administration. Preclinical studies have also suggested that SPH3127 has a more potent antihypertensive effect than aliskiren.

Pharmacokinetics

The pharmacokinetic profile of SPH3127 has been investigated in several animal species and in humans through Phase I clinical trials.

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats, beagle dogs, and cynomolgus monkeys have been conducted.

SpeciesRouteBioavailabilityTmaxPlasma Protein BindingKey Metabolizing Enzyme
RatsOral11.5 - 24.5%0.25 - 1.3 h11.7 - 14.8%CYP3A4
Cynomolgus MonkeysOral3.3 - 11.3%0.25 - 1.3 h11.7 - 14.8%CYP3A4

Table 2: Preclinical Pharmacokinetic Parameters of SPH3127

SPH3127 exhibits high clearance and a large volume of distribution in rats and monkeys. It is a substrate of P-glycoprotein (P-gp), which may contribute to its low permeability across Caco-2 cell membranes. The primary route of metabolism is through oxidation, with CYP3A4 being the main enzyme involved.

Human Pharmacokinetics (Phase I)

Phase I studies in healthy volunteers evaluated the pharmacokinetics of single ascending doses (SAD) and multiple ascending doses (MAD) of SPH3127.

Study TypeDose RangeTmax (median)t1/2 (median)
SAD25 - 800 mg0.33 - 1.0 h3 - 4 h
MAD100 - 400 mg dailyNot SpecifiedNot Specified

Table 3: Human Pharmacokinetic Parameters of SPH3127 (Phase I)

The exposure to SPH3127 (Cmax and AUC) increased proportionally with the dose. A summary of the Cmax and AUC values from the SAD study is presented below.

DoseCmax (ng/mL)AUC0-t (h*ng/mL)
25 mg90.67294.48
50 mg344.50843.62
100 mg523.501109.33
200 mg1239.502858.56
400 mg2445.006697.50
800 mg5753.3313057.83

Table 4: Cmax and AUC of SPH3127 in Single Ascending Dose Study

Clinical Efficacy and Safety (Phase II)

A Phase IIa randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of SPH3127 in patients with mild to moderate essential hypertension.

Efficacy in Hypertension

After 8 weeks of treatment, the 100 mg daily dose of SPH3127 showed the most significant reduction in blood pressure compared to placebo.

Treatment GroupMean Reduction in msDBP (mmHg)Mean Reduction in msSBP (mmHg)
SPH3127 50 mg5.7 ± 9.511.8 ± 13.0
SPH3127 100 mg8.6 ± 8.813.8 ± 11.2
SPH3127 200 mg3.8 ± 10.611.1 ± 13.1
Placebo3.1 ± 8.47.7 ± 9.7

Table 5: Blood Pressure Reduction after 8 Weeks of SPH3127 Treatment

The recommended dosage for treating essential hypertension is 100 mg daily.

Safety and Tolerability

In Phase I studies, SPH3127 was well-tolerated. Treatment-emergent adverse events were reported in 29.2% of subjects in the SAD study and 33.3% in the MAD study, with all events being mild. In the Phase IIa study, SPH3127 also demonstrated favorable tolerability.

Experimental Protocols

In Vitro Renin Inhibition Assay

The inhibitory activity of SPH3127 on recombinant human renin and human plasma renin activity is a key measure of its potency. A typical experimental workflow for such an assay is outlined below.

Start Start: Prepare Reagents Incubate Incubate Renin with SPH3127 Start->Incubate AddSubstrate Add Angiotensinogen Substrate Incubate->AddSubstrate Reaction Enzymatic Reaction AddSubstrate->Reaction Quench Quench Reaction Reaction->Quench Detect Detect Angiotensin I Production (e.g., ELISA, FRET) Quench->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Figure 2: General Workflow for an In Vitro Renin Inhibition Assay.

Methodology:

  • Reagent Preparation: Solutions of recombinant human renin, SPH3127 at various concentrations, and a fluorogenic renin substrate (e.g., derived from angiotensinogen) are prepared in an appropriate assay buffer.

  • Incubation: A fixed concentration of renin is pre-incubated with varying concentrations of SPH3127 for a specified period to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the angiotensinogen substrate to the renin-inhibitor mixture.

  • Signal Detection: The reaction progress is monitored by measuring the fluorescence signal generated upon substrate cleavage. This is typically done in real-time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, representing the concentration of SPH3127 required to inhibit 50% of the renin activity, is determined by fitting the data to a dose-response curve.

In Vivo Antihypertensive Study in Tsukuba Hypertensive Mice

Methodology:

  • Animal Model: Tsukuba hypertensive mice, which overexpress both human renin and human angiotensinogen, are used as they provide a relevant model for studying renin inhibitors.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a period before the experiment.

  • Blood Pressure Measurement: Baseline systolic blood pressure is measured using a non-invasive tail-cuff method.

  • Drug Administration: SPH3127 is administered orally at different doses (e.g., 0.3, 1, and 3 mg/kg). A control group receives the vehicle.

  • Post-dose Blood Pressure Monitoring: Systolic blood pressure is measured at multiple time points after drug administration (e.g., 1, 2, 3, 4, 6, 8, and 24 hours) to determine the time course and magnitude of the antihypertensive effect.

  • Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to the vehicle control group. The maximum hypotensive effect and the duration of action are determined.

Logical Relationships in SPH3127 Development

The development of SPH3127 follows a logical progression from preclinical discovery to clinical validation.

cluster_0 Preclinical cluster_1 Clinical Preclinical Preclinical Phase InVitro In Vitro Studies (Potency, Selectivity) InVivo In Vivo Animal Studies (Efficacy, PK, Toxicology) InVitro->InVivo PhaseI Phase I (Safety, PK/PD in Healthy Volunteers) InVivo->PhaseI Clinical Clinical Development PhaseII Phase II (Efficacy, Dosing in Patients) PhaseI->PhaseII PhaseIII Phase III (Pivotal Efficacy & Safety) PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval

Figure 3: Logical Flow of SPH3127 Drug Development.

Future Directions

SPH3127 is a promising new therapeutic agent for the management of hypertension. Its high potency and favorable pharmacokinetic and safety profiles demonstrated in clinical trials support its continued development. Further investigations into its efficacy and safety in broader patient populations, as well as its potential in other indications such as diabetic nephropathy and inflammatory bowel disease, are warranted. A phase III trial for hypertension is the next logical step in its clinical development pathway.

An In-Depth Technical Guide to the Potential Off-Target Effects of SPH3127

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPH3127 is a novel, orally active, non-peptide direct renin inhibitor developed for the treatment of hypertension.[1][2] As with any therapeutic agent, a thorough understanding of its interaction with unintended biological targets is crucial for a comprehensive safety assessment. This technical guide provides a detailed overview of the known potential off-target effects of SPH3127, based on available preclinical and clinical data. The primary adverse effects observed to date are considered extensions of the drug's potent pharmacological activity on the Renin-Angiotensin-Aldosterone System (RAAS).

On-Target Pharmacology: The Renin-Angiotensin-Aldosterone System

SPH3127 exerts its therapeutic effect by directly inhibiting renin, the rate-limiting enzyme in the RAAS pathway.[2] This inhibition reduces the conversion of angiotensinogen to angiotensin I, subsequently decreasing the levels of angiotensin II and aldosterone. The intended consequences are vasodilation and reduced sodium and water retention, leading to a decrease in blood pressure.

RAAS_Pathway cluster_systemic Systemic Circulation cluster_kidney Kidney cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin SPH3127 SPH3127 SPH3127->Renin Inhibition Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure

Figure 1: SPH3127 Mechanism of Action within the RAAS Pathway.

Preclinical Safety and Toxicology

Sub-chronic toxicity studies of SPH3127 have been conducted in Sprague-Dawley rats and cynomolgus monkeys. The primary adverse effects observed were related to the kidney and cardiovascular system, which are consistent with the pharmacological activity of renin inhibitors.[3]

SpeciesRoute of AdministrationDosesDurationKey FindingsNOAELReference
Sprague-Dawley RatOral30, 300, 900 mg/kg/day28 daysKidney and cardiovascular toxicity at mid and high doses. Moderate liver weight increases and CYP3A induction at 300 and 900 mg/kg/day.30 mg/kg/day[3]
Cynomolgus MonkeyOral20, 100, 450 mg/kg/day28 daysKidney and cardiovascular toxicity at mid and high doses. One death at 450 mg/kg/day with myelosuppression (unclear relevance).20 mg/kg/day[3]
NOAEL: No-Observed-Adverse-Effect Level

In Vitro Off-Target Profile

Publicly available data on broad-panel off-target screening for SPH3127 is limited. However, in vitro studies on Cytochrome P450 (CYP) inhibition have been conducted.

CYP IsoformTest SystemResult (IC50)InterpretationReference
CYP3A4 (midazolam 1'-hydroxylation)In vitro56.8 µMWeak inhibition[4]
CYP3A4 (midazolam 6β-hydroxylation)In vitro41.1 µMWeak inhibition[4]

Phenotyping data also indicate that CYP3A4 is the primary enzyme responsible for the metabolism of SPH3127.[4]

Clinical Safety Profile

Phase I and II clinical trials have been completed for SPH3127 in healthy volunteers and patients with essential hypertension. The drug was generally well-tolerated.[5][6]

Study PhasePopulationDosingKey Adverse EventsReference
Phase I (SAD)Healthy Volunteers25-800 mg single doseMild adverse events reported in 29.2% of subjects.[5]
Phase I (MAD)Healthy Volunteers100-400 mg dailyMild adverse events reported in 33.3% of subjects.[5]
Phase IIaPatients with Essential Hypertension50, 100, 200 mg dailyGenerally well-tolerated.[6]
SAD: Single Ascending Dose; MAD: Multiple Ascending Doses

Experimental Protocols

Preclinical Toxicology Studies

Objective: To assess the safety and toxicity of SPH3127 after repeated oral administration in two non-rodent species.

Methodology (based on published data[3]):

  • Species: Sprague-Dawley rats and cynomolgus monkeys.

  • Groups: Animals were divided into control (vehicle) and treatment groups receiving multiple dose levels of SPH3127.

  • Administration: SPH3127 was administered orally on a daily basis for 28 consecutive days.

  • Recovery Phase: A subset of animals was subjected to a 28-day recovery period after the treatment phase to assess the reversibility of any observed effects.

  • Monitoring: Comprehensive monitoring included clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, and organ weights.

  • Pathology: At the end of the treatment or recovery period, a full necropsy was performed, and a comprehensive list of tissues was collected for histopathological examination.

In Vitro Cytochrome P450 Inhibition Assay

Objective: To evaluate the potential of SPH3127 to inhibit the activity of major human CYP450 enzymes.

General Methodology (based on standard industry practices):

  • Test System: Human liver microsomes or recombinant human CYP enzymes.

  • Substrates: Isoform-specific probe substrates that are metabolized to produce a fluorescent or mass-spectrometry detectable product.

  • Incubation: SPH3127 at various concentrations is co-incubated with the test system, a specific substrate, and a cofactor (e.g., NADPH) at 37°C.

  • Analysis: The reaction is stopped, and the amount of metabolite formed is quantified using LC-MS/MS or fluorescence detection.

  • Data Analysis: The percentage of inhibition at each SPH3127 concentration is calculated relative to a vehicle control. The IC50 value (the concentration of SPH3127 that causes 50% inhibition) is determined by fitting the data to a dose-response curve.

General Workflow for Off-Target Effect Investigation

While specific details for SPH3127's comprehensive off-target screening are not publicly available, the following diagram illustrates a typical workflow for such an investigation in drug discovery.

Off_Target_Workflow cluster_in_silico In Silico & Computational cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo / Ex Vivo cluster_clinical Clinical Assessment In_Silico In Silico Screening (e.g., Target Prediction, Structural Homology) Primary_Screen Primary Screening (Broad Panel: Kinases, GPCRs, Ion Channels, etc.) In_Silico->Primary_Screen Prioritize Targets Dose_Response Dose-Response & IC50/Ki Determination Primary_Screen->Dose_Response Confirm Hits Cell_Based Cell-Based Functional Assays Dose_Response->Cell_Based Assess Functional Impact In_Vivo In Vivo Models (Phenotypic observation, Target Engagement) Cell_Based->In_Vivo Validate in Biological System Toxicology Preclinical Toxicology (GLP Studies) In_Vivo->Toxicology Safety Assessment Clinical_Trials Clinical Trials (Adverse Event Monitoring) Toxicology->Clinical_Trials Human Safety

Figure 2: General Experimental Workflow for Off-Target Investigation.

Conclusion

The available data on SPH3127 suggests a safety profile where the majority of adverse effects are extensions of its on-target pharmacology, specifically the modulation of the Renin-Angiotensin-Aldosterone System. Preclinical studies in rats and monkeys revealed dose-dependent kidney and cardiovascular toxicities.[3] In vitro, SPH3127 demonstrated weak inhibition of CYP3A4.[4] Clinical trials in humans have shown the drug to be generally well-tolerated at therapeutic doses.[5][6] A comprehensive public profile of SPH3127 against a broad range of off-targets (e.g., kinase and receptor panels) is not currently available. Such data would be invaluable for a more complete understanding of its selectivity and to proactively identify any potential for non-RAAS mediated adverse effects. Researchers and clinicians should remain cognizant of the on-target related risks, particularly in specific patient populations or with co-administered medications.

References

Methodological & Application

Application Notes and Protocols: SPH3127 In Vitro Renin Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPH3127 is a novel, highly potent, and orally active direct inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] As dysregulation of the RAAS is a key factor in the pathophysiology of hypertension, direct renin inhibitors like SPH3127 represent a promising therapeutic strategy.[1][3] This document provides a detailed protocol for an in vitro renin inhibition assay to evaluate the potency of SPH3127. The described methodology is based on a fluorometric approach utilizing a Fluorescence Resonance Energy Transfer (FRET) peptide substrate.

Introduction

The renin-angiotensin-aldosterone system plays a crucial role in regulating blood pressure and maintaining fluid and electrolyte balance.[3] Renin, an aspartyl protease, catalyzes the initial and rate-limiting step of this cascade by cleaving angiotensinogen to form angiotensin I.[2][4] Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II. By directly inhibiting renin, compounds like SPH3127 can effectively suppress the entire RAAS cascade, leading to vasodilation and a reduction in blood pressure.[5]

The in vitro renin inhibition assay is a fundamental tool for the characterization of renin inhibitors. The protocol detailed herein employs a synthetic peptide substrate linked to a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. The inhibitory activity of SPH3127 is quantified by its ability to prevent this increase in fluorescence.

Quantitative Data Summary

The inhibitory potency of SPH3127 against renin has been determined in vitro, with the following reported IC50 values:

TargetAssay TypeIC50 Value (nM)
Recombinant Human ReninIn Vitro Enzyme Assay0.4
Human Plasma Renin ActivityIn Vitro Plasma Assay0.45

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity.

Signaling Pathway

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Conversion AT1R AT1 Receptor AngiotensinII->AT1R Activation Renin Renin ACE ACE Vasoconstriction Vasoconstriction, Aldosterone Secretion, etc. AT1R->Vasoconstriction SPH3127 SPH3127 SPH3127->Inhibition

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of SPH3127.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Assay Buffer - Renin Enzyme - FRET Substrate - SPH3127 dilutions Plate Plate Setup: - Add Assay Buffer - Add SPH3127 or vehicle - Add Renin Enzyme Reagents->Plate Incubate Pre-incubate at 37°C Plate->Incubate Initiate Initiate reaction by adding FRET Substrate Incubate->Initiate Measure Measure fluorescence kinetically at Ex/Em = 335-345/485-510 nm Initiate->Measure Analyze Calculate % inhibition and determine IC50 Measure->Analyze

Caption: Experimental workflow for the in vitro renin inhibition assay.

Experimental Protocol

Principle of the Assay

This fluorometric assay quantifies renin activity through the cleavage of a FRET-based peptide substrate. The substrate contains a fluorophore (e.g., EDANS) and a quencher (e.g., Dabcyl) in close proximity.[6] When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore. Renin cleaves the peptide, separating the fluorophore from the quencher and leading to an increase in fluorescence. The inhibitory effect of SPH3127 is determined by measuring the reduction in the rate of fluorescence increase. The fluorescence is typically measured at excitation wavelengths of 335-345 nm and emission wavelengths of 485-510 nm.[6]

Materials and Reagents
  • Recombinant Human Renin[6]

  • Renin FRET Substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)[6]

  • SPH3127

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[6]

  • Dimethyl sulfoxide (DMSO) for dissolving SPH3127

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with kinetic measurement capabilities

  • Adjustable pipettes and tips

  • Ultrapure water

Assay Procedure
  • Reagent Preparation:

    • Prepare the Assay Buffer as described in the materials section. It is recommended to warm the buffer to the assay temperature (37°C) before use.[6]

    • Prepare a stock solution of SPH3127 in DMSO. Subsequently, create a series of dilutions of SPH3127 in Assay Buffer to achieve the desired final concentrations for the assay. It is advisable to test several dilutions to determine the IC50 value accurately.[6]

    • Dilute the Recombinant Human Renin in Assay Buffer to the desired working concentration. The diluted enzyme should be kept on ice and is typically stable for a few hours.[6]

    • The Renin FRET Substrate is often supplied in DMSO and can be used as provided.[6]

  • Assay Plate Setup:

    • The final volume in each well is typically 190 µl.[6] It is recommended to perform all measurements in triplicate.[6]

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of the diluted SPH3127 solution, and 20 µl of the Renin FRET Substrate to the designated wells.[6]

    • 100% Initial Activity Wells (Positive Control): Add 150 µl of Assay Buffer, 10 µl of the solvent used for the inhibitor (e.g., DMSO diluted in buffer), and 20 µl of the Renin FRET Substrate.[6]

    • Background Wells (No Enzyme Control): Add 160 µl of Assay Buffer, 10 µl of the inhibitor solvent, and 20 µl of the Renin FRET Substrate.[6]

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 10 µl of the diluted Recombinant Human Renin to the "Inhibitor Wells" and "100% Initial Activity Wells". Do not add renin to the "Background Wells".[6]

    • Immediately after adding the renin, shake the plate gently for 10 seconds to ensure thorough mixing.[6]

    • Incubate the plate at 37°C for 15 minutes or as determined by optimization experiments.[6]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader set to excitation and emission wavelengths of 335-345 nm and 485-510 nm, respectively.[6]

    • For a more detailed analysis, the reaction can be monitored kinetically by taking fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes at 37°C.[7][8]

Data Analysis
  • Background Subtraction: Subtract the average fluorescence reading of the "Background Wells" from the readings of all other wells.

  • Calculation of Percent Inhibition: The percent inhibition for each concentration of SPH3127 can be calculated using the following formula:

    % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Initial Activity Well)] x 100

  • IC50 Determination: Plot the percent inhibition as a function of the logarithm of the SPH3127 concentration. The IC50 value can then be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot). The IC50 is the concentration of SPH3127 that produces 50% inhibition of renin activity.

Conclusion

The provided protocol offers a robust and reproducible method for assessing the in vitro inhibitory activity of SPH3127 against renin. This assay is crucial for the preclinical evaluation of SPH3127 and similar direct renin inhibitors, providing valuable data on their potency and mechanism of action. Adherence to the detailed steps and careful data analysis will ensure the generation of high-quality, reliable results for drug development and research applications.

References

Application Notes and Protocols for SPH3127 in Preclinical Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPH3127, also known as Sitokiren, is a novel, potent, and orally active non-peptide direct renin inhibitor.[1] It targets the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), making it a compelling therapeutic candidate for cardiovascular, renal, and inflammatory diseases. Preclinical studies in rodent models have demonstrated its efficacy in hypertension and colitis. These application notes provide a comprehensive overview of SPH3127 dosage and experimental protocols for use in preclinical rodent models based on available scientific literature.

Mechanism of Action

SPH3127 directly inhibits the enzymatic activity of renin, thereby preventing the conversion of angiotensinogen to angiotensin I. This action leads to a downstream reduction in angiotensin II and aldosterone levels, key mediators of vasoconstriction, sodium and water retention, and inflammation. By blocking the RAAS at its origin, SPH3127 offers a targeted approach to mitigating the pathological effects of this system.

Signaling Pathway of SPH3127 in the Renin-Angiotensin-Aldosterone System (RAAS)

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Inflammation Inflammation & Fibrosis Angiotensin_II->Inflammation Na_H2O_Retention Na+/H2O Retention Aldosterone->Na_H2O_Retention Renin Renin Renin->Angiotensin_I SPH3127 SPH3127 SPH3127->Renin ACE ACE ACE->Angiotensin_II

Caption: SPH3127 inhibits renin, blocking the RAAS cascade.

Quantitative Data Summary

The following tables summarize the reported dosages of SPH3127 used in various preclinical rodent models.

Table 1: SPH3127 Dosage in Mouse Models of Colitis
Model Mouse Strain Inducing Agent Route of Administration Dosage Frequency Reference
Experimental ColitisC57BL/6 and Renin Transgenic (RenTg)2,4,6-trinitrobenzene sulfonic acid (TNBS)Intraperitoneal (IP) or Oral Gavage (PO)50 mg/kgTwice a day[2]
Table 2: SPH3127 Dosage in Rat Toxicity Studies
Study Type Rat Strain Route of Administration Dosage Duration NOAEL *Reference
28-Day Repeated Dose ToxicitySprague-DawleyOral30, 300, 900 mg/kg/day28 days30 mg/kg/day[1]

*NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

TNBS-Induced Colitis in Mice

This protocol describes the induction of colitis using TNBS and subsequent treatment with SPH3127.

Materials:

  • SPH3127

  • 2,4,6-trinitrobenzene sulfonic acid (TNBS) solution (5% w/v in water)

  • Ethanol (50%)

  • Phosphate-buffered saline (PBS)

  • Vehicle for SPH3127 (e.g., 0.5% carboxymethylcellulose)

  • C57BL/6 mice (or other appropriate strain)

  • Catheters for intrarectal administration

Protocol:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

  • Induction of Colitis:

    • Anesthetize mice lightly.

    • Slowly instill 100 µL of TNBS solution (typically 2.5 mg of TNBS in 50% ethanol) intrarectally using a catheter inserted approximately 4 cm into the colon.

    • Keep the mice in a head-down position for at least 60 seconds to ensure proper distribution of the TNBS solution.

  • SPH3127 Administration:

    • Prepare a suspension of SPH3127 in the chosen vehicle.

    • Administer SPH3127 at a dose of 50 mg/kg either via intraperitoneal injection or oral gavage.

    • The first dose should be administered shortly after the induction of colitis.

    • Continue administration twice daily for the duration of the study (typically 3-7 days).

  • Monitoring and Assessment:

    • Monitor body weight, stool consistency, and the presence of blood in the feces daily.

    • Calculate a Disease Activity Index (DAI) based on these parameters.

    • At the end of the study, euthanize the mice and collect the colon for macroscopic and histological analysis.

    • Measure colon length and assess for inflammation, ulceration, and tissue damage.

    • Collect tissue samples for cytokine analysis (e.g., TNF-α, IL-1β, IL-6, IL-10).

Experimental Workflow for TNBS-Induced Colitis Model

Colitis_Workflow Start Start Acclimation Animal Acclimation (≥ 1 week) Start->Acclimation Induction Induce Colitis (Intrarectal TNBS) Acclimation->Induction Grouping Randomize into Groups (Vehicle, SPH3127) Induction->Grouping Treatment SPH3127 Treatment (50 mg/kg, b.i.d.) Grouping->Treatment Monitoring Daily Monitoring (Weight, Stool, Blood) Treatment->Monitoring 3-7 days Endpoint Endpoint Analysis (Colon length, Histology, Cytokines) Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for SPH3127 efficacy testing in a mouse colitis model.

Hypertension Models (General Protocol Outline)

While specific preclinical studies detailing SPH3127 dosage in hypertension models are not yet fully available, a general protocol can be outlined based on studies with other direct renin inhibitors. Spontaneously hypertensive rats (SHR) are a commonly used model.

Materials:

  • SPH3127

  • Vehicle for SPH3127

  • Spontaneously Hypertensive Rats (SHR) and normotensive control rats (e.g., Wistar-Kyoto)

  • Blood pressure monitoring system (e.g., tail-cuff or telemetry)

Protocol Outline:

  • Animal Acclimation and Baseline Measurement:

    • Acclimate rats and train them for blood pressure measurement to minimize stress-induced variations.

    • Record baseline systolic and diastolic blood pressure for several days before starting treatment.

  • SPH3127 Administration:

    • Based on toxicity data, initial dose-ranging studies could start from 10-30 mg/kg/day, administered orally.

    • Administer SPH3127 once daily by oral gavage for a specified period (e.g., 2-4 weeks).

  • Blood Pressure Monitoring:

    • Measure blood pressure at regular intervals throughout the study.

  • Endpoint Analysis:

    • At the end of the study, collect blood samples to measure plasma renin activity and angiotensin II levels.

    • Collect heart and kidney tissues for histological analysis to assess end-organ damage.

Renal Injury Models (General Protocol Outline)

For renal injury models, such as those induced by ischemia-reperfusion or drug-induced nephrotoxicity, the following protocol can be adapted.

Materials:

  • SPH3127

  • Vehicle for SPH3127

  • Rodent strain appropriate for the chosen renal injury model

  • Reagents for inducing renal injury (if applicable)

  • Analytical equipment for measuring serum creatinine and blood urea nitrogen (BUN)

Protocol Outline:

  • Animal Acclimation and Model Induction:

    • Acclimate animals.

    • Induce renal injury (e.g., by clamping the renal artery for a defined period followed by reperfusion).

  • SPH3127 Administration:

    • Administer SPH3127, potentially starting with a prophylactic dose before injury induction and continuing for a set period post-injury. Dosages would likely be in the range tested for other indications.

  • Assessment of Renal Function:

    • Collect blood samples at various time points to measure serum creatinine and BUN levels.

    • Collect urine to measure proteinuria or albuminuria.

  • Histological Analysis:

    • At the end of the study, perfuse and collect the kidneys for histological examination to assess tubular necrosis, inflammation, and fibrosis.

SPH3127's Anti-Inflammatory Signaling Cascade

Anti_Inflammatory_Pathway SPH3127 SPH3127 Renin Renin SPH3127->Renin Inhibition TH1_TH17 TH1/TH17 Cell Activation SPH3127->TH1_TH17 Suppresses CD25_T Mucosal CD25+ T Cells SPH3127->CD25_T Promotes RAAS RAAS Activation Renin->RAAS RAAS->TH1_TH17 Promotes Pro_Inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IFN-γ, IL-17) Anti_Inflammatory Anti-inflammatory Cytokine (IL-10) TH1_TH17->Pro_Inflammatory CD25_T->Anti_Inflammatory

Caption: SPH3127's modulation of inflammatory pathways.

Conclusion

SPH3127 is a promising direct renin inhibitor with demonstrated efficacy in preclinical rodent models of colitis and potential for application in hypertension and renal injury. The provided protocols and dosage information serve as a guide for researchers designing in vivo studies with this compound. Further investigations are warranted to establish optimal dosing and therapeutic regimens for various disease models.

References

Application Notes and Protocols for SPH3127 Administration in Cynomolgus Monkey Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPH3127 is a novel, orally active, non-peptide direct renin inhibitor that targets the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and fluid balance.[1][2][3] By directly inhibiting renin, the rate-limiting enzyme in the RAAS cascade, SPH3127 effectively reduces the production of angiotensin I and subsequently angiotensin II, leading to vasodilation and a decrease in blood pressure.[1][3] Preclinical studies in cynomolgus monkeys are crucial for evaluating the pharmacokinetics, pharmacodynamics, and safety profile of SPH3127 before advancing to human clinical trials. These application notes provide a comprehensive overview of the available data and detailed protocols for the administration of SPH3127 in cynomolgus monkey studies.

Data Presentation

Pharmacokinetic Parameters of SPH3127 in Cynomolgus Monkeys

The following table summarizes the key pharmacokinetic parameters of SPH3127 in cynomolgus monkeys following intravenous and oral administration.

ParameterIntravenous Administration (0.5 mg/kg)Oral Administration (5 mg/kg)Reference
Bioavailability (F%) N/A3.3 - 11.3[4]
Peak Plasma Time (Tmax, h) N/A0.25 - 1.3[4]
Clearance (CL) HighN/A[4]
Volume of Distribution (Vd) HighN/A[4]
Terminal Elimination Half-life (t1/2) ShortN/A[4]
Toxicology Profile of SPH3127 in a 28-Day Repeated Oral Dose Study in Cynomolgus Monkeys

This table outlines the findings from a 28-day repeated oral dose toxicology study of SPH3127 in cynomolgus monkeys.

Dosage Group (mg/kg/day)Key FindingsNo-Observed-Adverse-Effect Level (NOAEL)Reference
20 No adverse effects observed.20 mg/kg/day[5]
100 Kidney and cardiovascular changes.[5]
450 Kidney and cardiovascular changes. One mortality on day 23 with evidence of myelosuppression.[5]

Signaling Pathway and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of SPH3127

SPH3127 acts as a direct inhibitor of renin, the initial and rate-limiting step in the RAAS pathway. The diagram below illustrates the RAAS cascade and the point of intervention for SPH3127.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Salt_Water_Retention Salt and Water Retention Aldosterone->Salt_Water_Retention Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Salt_Water_Retention->Blood_Pressure_Increase Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) SPH3127 SPH3127 SPH3127->Renin

Caption: Mechanism of action of SPH3127 in the RAAS pathway.

Experimental Workflow for a Pharmacokinetic Study of SPH3127 in Cynomolgus Monkeys

The following diagram outlines a typical workflow for conducting a pharmacokinetic study of SPH3127 in cynomolgus monkeys.

PK_Workflow cluster_pre_dose Pre-Dose Phase cluster_dosing Dosing Phase cluster_post_dose Post-Dose Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (at least 2 weeks) Health_Screening Health Screening (Physical exam, hematology, clinical chemistry) Animal_Acclimatization->Health_Screening Catheterization Vascular Catheterization (for IV dosing and blood sampling) Health_Screening->Catheterization Dose_Preparation SPH3127 Formulation (in appropriate vehicle) Catheterization->Dose_Preparation Administration Administration (Intravenous or Oral Gavage) Dose_Preparation->Administration Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Administration->Blood_Sampling Plasma_Processing Plasma Processing and Storage (Centrifugation, storage at -80°C) Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Analysis (Quantification of SPH3127) Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Calculation of parameters like AUC, Cmax, t1/2) Bioanalysis->PK_Analysis

Caption: Pharmacokinetic study workflow for SPH3127.

Experimental Workflow for a 28-Day Repeated-Dose Toxicology Study of SPH3127

This diagram illustrates the workflow for a sub-chronic toxicology study of SPH3127 in cynomolgus monkeys.

Toxicology_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase (28 Days) cluster_terminal Terminal Phase cluster_recovery Recovery Phase (Optional) Animal_Selection Animal Selection and Acclimatization Baseline_Data Baseline Data Collection (Clinical observations, body weight, food consumption, hematology, clinical chemistry) Animal_Selection->Baseline_Data Daily_Dosing Daily Oral Gavage (Vehicle control, Low, Mid, High doses of SPH3127) Baseline_Data->Daily_Dosing Daily_Observations Daily Clinical Observations Daily_Dosing->Daily_Observations Weekly_Measurements Weekly Measurements (Body weight, food consumption) Daily_Dosing->Weekly_Measurements Interim_Blood_Sampling Interim Blood Sampling (Hematology, clinical chemistry, toxicokinetics) Daily_Dosing->Interim_Blood_Sampling Necropsy Necropsy Recovery_Period 28-Day Treatment-Free Period Daily_Dosing->Recovery_Period Interim_Blood_Sampling->Necropsy Organ_Weights Organ Weight Measurement Necropsy->Organ_Weights Histopathology Histopathological Examination Organ_Weights->Histopathology Recovery_Assessments Monitoring for Reversibility of Findings Recovery_Period->Recovery_Assessments

Caption: 28-Day toxicology study workflow for SPH3127.

Experimental Protocols

Protocol 1: Intravenous Administration of SPH3127 in Cynomolgus Monkeys

Objective: To administer a single intravenous dose of SPH3127 to cynomolgus monkeys for pharmacokinetic evaluation.

Materials:

  • SPH3127

  • Vehicle (e.g., 0.9% saline, 5% dextrose in water)

  • Sterile syringes and needles

  • Infusion pump (optional)

  • Vascular access catheter

  • Anesthetic (e.g., ketamine)

Procedure:

  • Animal Preparation: Fast the cynomolgus monkey overnight. Anesthetize the animal with ketamine (5-10 mg/kg, IM) or another suitable anesthetic.

  • Dose Preparation: Prepare the SPH3127 dosing solution in the selected vehicle to achieve the desired concentration. Ensure the solution is sterile and clear.

  • Administration:

    • Bolus Injection: Administer the prepared dose as a slow bolus injection over a period of 1-2 minutes into a peripheral vein (e.g., cephalic or saphenous) or via a previously implanted vascular access catheter.

    • Infusion: For a controlled infusion, connect the syringe to an infusion pump and administer the dose at a pre-determined rate.

  • Post-Administration: Flush the catheter with sterile saline to ensure the full dose has been delivered. Monitor the animal for any immediate adverse reactions. Return the animal to its cage and allow for recovery from anesthesia.

Protocol 2: Oral Gavage Administration of SPH3127 in Cynomolgus Monkeys

Objective: To administer a single or repeated oral dose of SPH3127 to cynomolgus monkeys for pharmacokinetic or toxicology studies.

Materials:

  • SPH3127

  • Vehicle (e.g., 0.5% methylcellulose, 1% carboxymethylcellulose with 0.1% Tween 80)

  • Oral gavage tube (flexible, appropriate size for monkeys)

  • Syringe

  • Animal restraint chair or device

Procedure:

  • Animal Preparation: Fast the cynomolgus monkey overnight.

  • Dose Preparation: Prepare a homogenous suspension or solution of SPH3127 in the chosen vehicle.

  • Administration:

    • Securely restrain the conscious monkey in a primate chair.

    • Measure the gavage tube from the tip of the monkey's nose to the last rib to estimate the insertion length to the stomach.

    • Gently insert the gavage tube through the esophagus into the stomach. Confirm correct placement.

    • Attach the syringe containing the SPH3127 formulation and administer the dose at a steady rate.

    • Flush the tube with a small amount of vehicle to ensure the entire dose is delivered.

    • Carefully remove the gavage tube.

  • Post-Administration: Return the animal to its cage and monitor for any signs of discomfort or adverse effects.

Protocol 3: Bioanalytical Method for SPH3127 Quantification in Cynomolgus Monkey Plasma (Representative)

Objective: To quantify the concentration of SPH3127 in cynomolgus monkey plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Cynomolgus monkey plasma samples

  • SPH3127 analytical standard

  • Internal standard (IS) (e.g., a stable isotope-labeled SPH3127)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in ACN

      • Flow Rate: 0.4 mL/min

      • Gradient: A suitable gradient to separate SPH3127 from endogenous plasma components.

    • Mass Spectrometric Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the specific precursor-to-product ion transitions for SPH3127 and the internal standard.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of SPH3127.

    • Quantify the concentration of SPH3127 in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

Protocol 4: Plasma Renin Activity (PRA) Assay in Cynomolgus Monkey Plasma (Representative)

Objective: To measure the activity of renin in cynomolgus monkey plasma as a pharmacodynamic marker of SPH3127 activity.

Materials:

  • Cynomolgus monkey plasma collected in EDTA tubes

  • Angiotensin I generation buffer (e.g., maleate buffer, pH 6.0)

  • Inhibitor cocktail (to prevent angiotensin I degradation, e.g., PMSF, EDTA)

  • Angiotensin I standard

  • Angiotensin I ELISA kit or LC-MS/MS for Angiotensin I quantification

Procedure:

  • Sample Collection and Handling: Collect blood in pre-chilled EDTA tubes. Immediately centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Angiotensin I Generation:

    • Thaw plasma samples on ice.

    • For each sample, prepare two aliquots. One will be incubated at 37°C (generation sample) and the other at 4°C (blank).

    • Add the generation buffer and inhibitor cocktail to each plasma aliquot.

    • Incubate the generation sample at 37°C for a defined period (e.g., 1-3 hours). Incubate the blank sample at 4°C for the same duration.

  • Termination of Reaction: Stop the enzymatic reaction by adding an acid (e.g., hydrochloric acid) or by placing the samples on ice and immediately proceeding to the next step.

  • Quantification of Angiotensin I:

    • Measure the concentration of angiotensin I in both the generation and blank samples using a validated Angiotensin I ELISA kit or by LC-MS/MS.

  • Calculation of PRA:

    • Subtract the angiotensin I concentration of the blank sample from the generation sample.

    • Express the PRA as the amount of angiotensin I generated per unit of plasma per unit of time (e.g., ng/mL/hr).

References

Application Notes and Protocols for S-PH3127 Pharmacokinetic and Pharmacodynamic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for analyzing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of SPH3127, a novel, orally active direct renin inhibitor. SPH3127 is under investigation for the treatment of hypertension.[1] It functions by directly targeting renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby regulating blood pressure and fluid homeostasis.[1][2]

Pharmacodynamic Analysis: Renin-Angiotensin-Aldosterone System (RAAS) Inhibition

The primary pharmacodynamic effect of SPH3127 is the inhibition of plasma renin activity (PRA). This leads to a cascade of downstream effects, including reduced production of angiotensin II and aldosterone, ultimately resulting in vasodilation and decreased blood pressure.

Signaling Pathway of SPH3127 Action

SPH3127_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE Angiotensin-Converting Enzyme (ACE) AT1 Receptor Angiotensin II Receptor Type 1 (AT1R) Angiotensin II->AT1 Receptor Aldosterone Release Aldosterone Release AT1 Receptor->Aldosterone Release Vasoconstriction Vasoconstriction AT1 Receptor->Vasoconstriction Blood Pressure Increase Blood Pressure Increase Aldosterone Release->Blood Pressure Increase Vasoconstriction->Blood Pressure Increase SPH3127 SPH3127 SPH3127->Renin Inhibition

Figure 1: Mechanism of action of SPH3127 in the RAAS pathway.
Experimental Protocol: Measurement of Plasma Renin Activity (PRA)

This protocol describes an ex vivo assay to determine the enzymatic activity of renin in plasma samples obtained from subjects treated with SPH3127. The assay quantifies the generation of angiotensin I from endogenous angiotensinogen.

Materials:

  • Blood collection tubes containing EDTA

  • Refrigerated centrifuge

  • Water baths (37°C and 4°C)

  • Angiotensin I radioimmunoassay (RIA) or ELISA kit

  • pH buffer

  • Enzyme inhibitors (for stopping the reaction)

  • Plasma samples from study subjects

Protocol:

  • Blood Collection and Processing:

    • Collect whole blood samples in EDTA tubes.

    • Immediately place the samples on ice.

    • Centrifuge at 2-8°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Incubation:

    • Thaw plasma samples on ice.

    • Divide each plasma sample into two aliquots.

    • Incubate one aliquot at 37°C for a defined period (e.g., 1-3 hours) to allow for the generation of angiotensin I.

    • Incubate the second aliquot at 4°C for the same duration to serve as a baseline control (renin is inactive at this temperature).

  • Quantification of Angiotensin I:

    • At the end of the incubation period, add enzyme inhibitors to all samples to stop the reaction.

    • Quantify the concentration of angiotensin I in both the 37°C and 4°C samples using a validated RIA or ELISA kit, following the manufacturer's instructions.

  • Calculation of PRA:

    • Calculate the net amount of angiotensin I generated by subtracting the concentration measured in the 4°C sample from the 37°C sample.

    • Express PRA as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hr).

Pharmacodynamic Data Summary: In a Phase I clinical trial, SPH3127 demonstrated robust and sustained suppression of plasma renin activity.[3]

Dose (Single Ascending Dose)Maximum PRA InhibitionDuration of >90% Inhibition
>100 mgUp to 90%Up to 24 hours
Dose (Multiple Ascending Doses)PRA Inhibition at 24h Post-Last Dose
100-400 mg dailyUp to 90%

In a Phase IIa study in patients with essential hypertension, SPH3127 led to significant reductions in blood pressure.[4]

Treatment Group (8 weeks)Mean Reduction in Sitting Systolic BP (msSBP)Mean Reduction in Sitting Diastolic BP (msDBP)
Placebo7.7 ± 9.7 mmHg3.1 ± 8.4 mmHg
SPH3127 50 mg11.8 ± 13.0 mmHg5.7 ± 9.5 mmHg
SPH3127 100 mg13.8 ± 11.2 mmHg8.6 ± 8.8 mmHg
SPH3127 200 mg11.1 ± 13.1 mmHg3.8 ± 10.6 mmHg

Pharmacokinetic Analysis

The pharmacokinetic properties of SPH3127 have been characterized in nonclinical species and humans.[2][3] Key aspects to analyze include absorption, distribution, metabolism, and excretion (ADME).

Experimental Workflow for PK Analysis

PK_Workflow cluster_in_vivo In Vivo Studies cluster_bioanalysis Bioanalysis cluster_modeling PK Modeling Dosing Oral/IV Administration in Animals or Humans Sampling Serial Blood/Plasma Collection Dosing->Sampling Extraction Sample Preparation (e.g., Protein Precipitation) Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS ConcTime Concentration-Time Data Plotting LCMS->ConcTime NCA Non-Compartmental Analysis (NCA) ConcTime->NCA Parameters Calculate PK Parameters (Cmax, AUC, T1/2) NCA->Parameters

Figure 2: General workflow for pharmacokinetic analysis.
Nonclinical Pharmacokinetic Data

In vivo studies in rats, beagle dogs, and cynomolgus monkeys have been conducted to understand the ADME profile of SPH3127.[2]

SpeciesOral Bioavailability (%)Tmax (h)Plasma Protein Binding (%)
Rats11.5 - 24.50.25 - 1.311.7 - 14.8
Monkeys3.3 - 11.30.25 - 1.311.7 - 14.8

Key Findings from Nonclinical Studies:

  • Distribution: After oral administration in rats, SPH3127 is primarily distributed to the gastrointestinal tract, liver, kidney, pancreas, and lungs.[2]

  • Metabolism: The primary enzyme responsible for the metabolism of SPH3127 is Cytochrome P450 3A4 (CYP3A4).[2]

  • Excretion: In rats, approximately 15% of the administered oral dose is excreted through feces, urine, and bile, indicating extensive metabolism.[2]

  • Transporters: SPH3127 is a substrate of the P-glycoprotein (P-gp) efflux transporter.[2]

Human Pharmacokinetic Data (Phase I, Healthy Volunteers)[3]

Single Ascending Dose (SAD) Study:

Dose (mg)Cmax (ng/mL)AUC0-t (h*ng/mL)
2590.67294.48
50344.50843.62
100523.501109.33
2001239.502858.56
4002445.006697.50
8005753.3313057.83

Multiple Ascending Dose (MAD) Study (at Steady State):

Dose (mg)Cmax (ng/mL)AUC0-24 (h*ng/mL)
100514.671638.14
2001419.173096.20
4002513.337577.70
  • Tmax: The median time to reach maximum concentration (Tmax) ranged from 0.33 to 1.0 hours.[3]

  • Half-life (t1/2): The median terminal half-life was approximately 3 to 4 hours.[3]

Experimental Protocol: In Vitro CYP3A4 Metabolism Assay

This protocol is designed to identify the primary cytochrome P450 enzymes responsible for the metabolism of a test compound like SPH3127 using human liver microsomes (HLMs).

Materials:

  • Human liver microsomes (HLMs)

  • SPH3127

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Specific CYP inhibitors (e.g., ketoconazole for CYP3A4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Protocol:

  • Incubation Setup:

    • Prepare a reaction mixture containing HLMs, SPH3127, and phosphate buffer in a microcentrifuge tube.

    • For inhibitor screening, pre-incubate the mixture with a specific CYP inhibitor (e.g., ketoconazole) for 5-10 minutes at 37°C.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile. This also precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of SPH3127.

  • Data Interpretation:

    • Compare the rate of SPH3127 depletion in the absence and presence of specific CYP inhibitors.

    • A significant reduction in metabolism in the presence of a specific inhibitor (e.g., ketoconazole) indicates that the corresponding enzyme (CYP3A4) is a major contributor to the compound's metabolism.

Experimental Protocol: Caco-2 Permeability Assay

This in vitro assay is used to predict intestinal drug absorption and identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). SPH3127 has shown low permeability in this model.[2]

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium and reagents

  • Hank's Balanced Salt Solution (HBSS)

  • SPH3127

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system

Protocol:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts.

    • Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add SPH3127 (in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add SPH3127 (in HBSS) to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.

  • Sample Analysis:

    • Quantify the concentration of SPH3127 in the collected samples using a validated LC-MS/MS method.

  • Calculation and Interpretation:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt: Rate of drug appearance in the receiver chamber

      • A: Surface area of the membrane

      • C0: Initial concentration in the donor chamber

    • Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 suggests the compound is a substrate of an efflux transporter like P-gp.

References

Application Notes and Protocols for the Quantification of SPH3127 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPH3127 is a novel, orally active, non-peptide direct renin inhibitor developed for the treatment of hypertension. As a key enzyme in the renin-angiotensin-aldosterone system (RAAS), renin plays a crucial role in blood pressure regulation. Accurate measurement of SPH3127 plasma concentrations is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, dose-finding, and therapeutic drug monitoring. This document provides a detailed protocol for the quantification of SPH3127 in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described methodology is sensitive, specific, and suitable for high-throughput analysis in a clinical or research setting.

Introduction

SPH3127 acts by directly inhibiting renin, the rate-limiting enzyme that converts angiotensinogen to angiotensin I, thereby decreasing the production of angiotensin II and aldosterone.[1][2][3][4] This mechanism offers a targeted approach to managing hypertension. Clinical studies have demonstrated that SPH3127 is well-tolerated and effectively suppresses plasma renin activity.[4][5] To support its clinical development and ensure optimal therapeutic outcomes, a reliable bioanalytical method for quantifying SPH3127 in plasma is imperative.

This application note details a robust LC-MS/MS method for the determination of SPH3127 plasma concentrations. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters based on established regulatory guidelines.

Signaling Pathway of SPH3127

SPH3127 targets the initial, rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By directly inhibiting renin, it prevents the cascade that leads to vasoconstriction and sodium retention, ultimately lowering blood pressure.

RAAS_Pathway cluster_kidney Kidney cluster_lungs Lungs Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Aldosterone Aldosterone (from Adrenal Gland) AngII->Aldosterone Vasoconstriction Vasoconstriction AngII->Vasoconstriction NaRetention Sodium & Water Retention Aldosterone->NaRetention BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase NaRetention->BP_Increase Renin Renin ACE ACE SPH3127 SPH3127 SPH3127->Renin Inhibition

Figure 1: Mechanism of action of SPH3127 in the RAAS pathway.

Pharmacokinetic Parameters of SPH3127

Pharmacokinetic data from a Phase I single ascending dose (SAD) study in healthy individuals are summarized below. These values provide an expected range for plasma concentrations and are crucial for defining the calibration range of the analytical method.

Dose (mg)Cmax (ng/mL)AUC0–t (h*ng/mL)
2590.67294.48
50344.50843.62
100523.501109.33
2001239.502858.56
4002445.006697.50
8005753.3313057.83
Data from a Phase I clinical trial.[5]

Experimental Protocol: Quantification of SPH3127 in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and selective quantification of SPH3127 in human plasma. A related compound, such as Aliskiren or a stable isotope-labeled SPH3127, should be used as an internal standard (IS) to ensure accuracy and precision.

Materials and Reagents
  • SPH3127 reference standard

  • Internal Standard (IS) (e.g., Aliskiren or stable isotope-labeled SPH3127)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Equipment
  • Liquid Chromatography system (e.g., UPLC or HPLC)

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, <2 µm particle size)

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

Stock and Working Solutions Preparation
  • SPH3127 Stock Solution (1 mg/mL): Accurately weigh and dissolve SPH3127 reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the SPH3127 stock solution.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.

Experimental_Workflow start Start: Human Plasma Sample add_is Add Internal Standard (IS) start->add_is add_acn Add cold Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject analysis Data Acquisition & Analysis inject->analysis

Figure 2: Workflow for plasma sample preparation and analysis.
  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the IS working solution to all tubes except the blank.

  • Add 150 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial or a 96-well plate for analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterCondition
LC System UPLC/HPLC
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Run Time ~5 minutes

Table 2: Mass Spectrometric Conditions

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions To be determined by direct infusion of SPH3127 and IS
Collision Energy To be optimized for each transition
Calibration and Quality Control
  • Calibration Curve: Prepare an 8-point calibration curve by spiking blank human plasma with known concentrations of SPH3127. The concentration range should encompass the expected in-vivo concentrations (e.g., 1 - 10,000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of SPH3127 and the IS in blank plasma from at least six different sources.

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Recovery and Matrix Effect: Consistent and reproducible recovery of the analyte and IS, with minimal ion suppression or enhancement from the plasma matrix.

  • Stability: Stability of SPH3127 in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of SPH3127 in human plasma. This application note serves as a comprehensive guide for researchers and scientists involved in the clinical development of SPH3127 and other similar small molecule therapeutics. The protocol can be adapted and optimized for specific laboratory instrumentation and requirements, ensuring high-quality data for pharmacokinetic and other clinical studies.

References

Application Notes and Protocols for S-PH3127 in TNBS-Induced Colitis Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of SPH3127, a novel renin inhibitor, in a 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis mouse model. SPH3127 has demonstrated significant therapeutic potential in preclinical studies by attenuating inflammation and promoting mucosal healing. This document outlines the experimental procedures, summarizes key findings, and presents the underlying mechanism of action of SPH3127 in the context of inflammatory bowel disease (IBD) research.

Introduction

The renin-angiotensin system (RAS) has been identified as a key player in the pathogenesis of inflammatory bowel disease.[1][2][3] SPH3127, a potent and orally active direct renin inhibitor, has emerged as a promising therapeutic agent for IBD.[3] The TNBS-induced colitis model in mice is a well-established and widely used model that mimics many features of human Crohn's disease, a major form of IBD.[4][5] This model is characterized by a Th1 and Th17-mediated inflammatory response, making it suitable for evaluating the efficacy of novel anti-inflammatory compounds like SPH3127.[4][6]

Studies have shown that SPH3127 treatment in TNBS-induced colitis models leads to a marked reduction in clinical severity, including attenuated body weight loss and improved stool consistency.[1][2][7][8] Furthermore, histological analysis reveals that SPH3127 alleviates colon mucosal ulceration and inflammation.[1][2][7][8] The therapeutic effects of SPH3127 are attributed to its ability to modulate the immune response by suppressing pro-inflammatory cytokines and promoting anti-inflammatory pathways.[1][2][3][7][8]

Data Presentation

Table 1: Effects of SPH3127 on Clinical and Histological Parameters in TNBS-Induced Colitis
ParameterControl (TNBS + Vehicle)SPH3127 (10 mg/kg, i.p., b.i.d.)Reference
Body Weight Change Marked lossSignificantly attenuated loss and promoted recovery[1]
Clinical Score Dramatically increasedSubstantially reduced[1]
Colon Morphology Shortened and swollenCorrected abnormalities[1]
Histological Injuries Severe mucosal ulceration and inflammationMarkedly alleviated[1][2][7][8]

Note: Specific quantitative values for body weight change and clinical scores were not available in the reviewed literature abstracts.

Table 2: Modulation of Colonic Mucosal Cytokines by SPH3127 in TNBS-Induced Colitis
CytokineControl (TNBS + Vehicle)SPH3127 TreatmentEffect of SPH3127Reference
Pro-inflammatory
TNF-αUpregulatedDownregulatedInhibition[1][2][3][7][8]
IL-1βUpregulatedDownregulatedInhibition[1][2][3][7][8]
IL-6UpregulatedDownregulatedInhibition[1][2][3][7][8]
IFN-γUpregulatedDownregulatedInhibition[1][2][3][7][8]
IL-17UpregulatedDownregulatedInhibition[1][2][3][7][8]
Anti-inflammatory
IL-10DownregulatedUpregulatedPromotion[1][2][3][7][8]

Note: Specific quantitative data (e.g., pg/mL) for cytokine concentrations were not available in the reviewed literature abstracts.

Experimental Protocols

Induction of TNBS Colitis in Mice

This protocol is based on established methods for inducing colitis in mice to mimic human IBD.[4][5]

Materials:

  • 2,4,6-trinitrobenzene sulfonic acid (TNBS) solution (e.g., 5% w/v in water)

  • Ethanol (e.g., 50% v/v in saline)

  • C57BL/6 mice (or other appropriate strain)

  • 3F-4F catheter

Procedure:

  • Anesthetize mice using an appropriate anesthetic agent.

  • Prepare the TNBS working solution by mixing the TNBS stock solution with an equal volume of ethanol. A typical dose ranges from 100-150 mg/kg of TNBS.

  • Carefully insert a 3F-4F catheter into the colon, approximately 3-4 cm from the anus.

  • Slowly administer 100-150 µL of the TNBS/ethanol solution into the colon.

  • To ensure proper distribution of the TNBS solution, hold the mouse in a head-down position for at least 60 seconds.

  • Return the mouse to its cage and monitor for signs of colitis, including weight loss, diarrhea, and rectal bleeding.

Administration of SPH3127

SPH3127 can be administered via intraperitoneal (i.p.) injection or oral gavage.

Materials:

  • SPH3127

  • Vehicle (e.g., sterile PBS or other suitable solvent)

  • Gavage needles (for oral administration)

  • Syringes and needles (for i.p. injection)

Procedure:

  • Prepare the SPH3127 solution in the chosen vehicle at the desired concentration. Dosages of 5, 10, and 20 mg/kg have been tested, with 10 mg/kg identified as the optimal therapeutic dose.[1]

  • Administer SPH3127 to the mice twice daily (b.i.d.).[1][2][7][8]

    • For i.p. injection: Inject the solution into the peritoneal cavity.

    • For oral gavage: Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

  • Continue treatment for the duration of the study (e.g., 7-10 days).

Assessment of Colitis Severity

a) Clinical Assessment:

  • Monitor body weight daily.

  • Score stool consistency and the presence of blood daily using a standardized scoring system.

b) Macroscopic Assessment:

  • At the end of the experiment, euthanize the mice and dissect the colon.

  • Measure the colon length and weight.

  • Score the macroscopic damage based on the presence of hyperemia, ulceration, and inflammation.

c) Histological Assessment:

  • Fix a section of the colon in 10% neutral buffered formalin.

  • Embed the tissue in paraffin and prepare 5 µm sections.

  • Stain the sections with hematoxylin and eosin (H&E).

  • Score the histological damage based on the severity of inflammation, crypt damage, and ulceration.

Measurement of Cytokine Levels
  • Collect colon tissue samples and homogenize them in an appropriate buffer.

  • Measure the concentrations of pro-inflammatory (TNF-α, IL-1β, IL-6, IFN-γ, IL-17) and anti-inflammatory (IL-10) cytokines in the colon homogenates using ELISA or multiplex bead array assays.

  • Alternatively, extract RNA from the colon tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of these cytokines.

Visualizations

Signaling Pathway of SPH3127 in TNBS-Induced Colitis

SPH3127_Mechanism cluster_RAS Renin-Angiotensin System cluster_Inflammation Inflammatory Cascade Renin Renin Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE ACE ACE AT1R AT1 Receptor AngII->AT1R Th1_Th17 Th1/Th17 Cells AT1R->Th1_Th17 Activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IFN-γ, IL-17) Th1_Th17->ProInflammatory Produce AntiInflammatory Anti-inflammatory Cytokine (IL-10) Treg Regulatory T Cells Treg->AntiInflammatory Produce SPH3127 SPH3127 SPH3127->Renin Inhibits SPH3127->Th1_Th17 Suppresses SPH3127->Treg Promotes

Caption: Mechanism of SPH3127 in alleviating colitis.

Experimental Workflow for SPH3127 in TNBS-Induced Colitis Model

TNBS_Workflow cluster_Induction Colitis Induction cluster_Treatment Treatment Phase cluster_Endpoint Endpoint Analysis start Acclimatize Mice anesthetize Anesthetize Mice start->anesthetize tnbs_admin Intrarectal TNBS Administration anesthetize->tnbs_admin treatment_start Initiate SPH3127 Treatment (Day 1 post-TNBS) tnbs_admin->treatment_start daily_treatment Daily SPH3127 Administration (i.p. or oral gavage, b.i.d.) treatment_start->daily_treatment monitoring Daily Monitoring (Body Weight, Clinical Score) daily_treatment->monitoring euthanasia Euthanize Mice (e.g., Day 8) monitoring->euthanasia dissection Dissect Colon euthanasia->dissection macro_analysis Macroscopic Analysis (Length, Weight, Score) dissection->macro_analysis histo_analysis Histological Analysis dissection->histo_analysis cyto_analysis Cytokine Analysis dissection->cyto_analysis

Caption: Experimental workflow for evaluating SPH3127.

Conclusion

SPH3127 demonstrates significant therapeutic efficacy in the TNBS-induced colitis mouse model, a relevant preclinical model for Crohn's disease. Its mechanism of action, involving the inhibition of the renin-angiotensin system and subsequent modulation of the inflammatory cascade, highlights its potential as a novel treatment for IBD. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working in the field of gastroenterology and immunology. Further investigation into the quantitative effects of SPH3127 on cytokine production will provide a more complete understanding of its therapeutic potential.

References

Application Notes and Protocols for the Synthesis and Purification of SPH3127

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPH3127, also known as Sitokiren, is a novel, highly potent, and orally active non-peptide small molecule inhibitor of renin.[1][2] Developed through a collaboration between Mitsubishi Tanabe Pharma Corporation and Shanghai Pharmaceuticals Holding, SPH3127 has emerged as a promising therapeutic agent for the management of hypertension.[1][3] Renin is the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and fluid balance. By directly inhibiting renin, SPH3127 effectively blocks the initial step of the RAAS cascade, leading to reduced production of angiotensin II and subsequent vasodilation and decreased aldosterone secretion.[2][4] Preclinical and clinical studies have demonstrated that SPH3127 exhibits a more potent antihypertensive effect and higher bioavailability compared to the first-generation direct renin inhibitor, aliskiren.[2] This document provides detailed application notes and protocols for the chemical synthesis and purification of SPH3127, intended to guide researchers in its laboratory-scale preparation.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name Methyl (3-(3-((R)-1-((R)-N-cyclopropylmorpholine-2-carboxamido)ethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propyl)carbamate[5]
Molecular Formula C₂₂H₃₂N₆O₄[5]
Molecular Weight 444.54 g/mol [5]
CAS Number 1399849-02-5[5]
Appearance White to off-white solid
Purity >99% (by HPLC)
Solubility Soluble in DMSO and methanol
Mechanism of Action Direct Renin Inhibitor[1]

Signaling Pathway and Mechanism of Action

SPH3127 exerts its therapeutic effect by inhibiting the enzymatic activity of renin, the initial and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS plays a crucial role in regulating blood pressure. The pathway is initiated by the release of renin from the kidneys, which then cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) subsequently converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II binds to the AT1 receptor, leading to vasoconstriction, increased aldosterone secretion, and consequently, an elevation in blood pressure. By directly inhibiting renin, SPH3127 prevents the formation of angiotensin I and all downstream effects, leading to a reduction in blood pressure.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of SPH3127.

Experimental Protocols

The synthesis of SPH3127 can be accomplished through a multi-step process. The following protocols are based on established synthetic routes and should be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis Workflow

The overall synthetic strategy involves the preparation of key intermediates followed by their coupling and final modification to yield SPH3127. The workflow can be summarized as follows:

Synthesis_Workflow Start Starting Materials Intermediate1 Synthesis of Pyrazolopyridine Core Start->Intermediate1 Intermediate2 Synthesis of Chiral N-cyclopropylmorpholine -2-carboxamide side chain Start->Intermediate2 Coupling Coupling of Intermediates Intermediate1->Coupling Intermediate2->Coupling Final_Modification Final Modification and Deprotection Coupling->Final_Modification Purification Purification of SPH3127 (Column Chromatography & Preparative HPLC) Final_Modification->Purification Analysis Characterization and Purity Analysis (NMR, MS, HPLC) Purification->Analysis Final_Product SPH3127 Analysis->Final_Product

Caption: General workflow for the synthesis and purification of SPH3127.

Detailed Synthesis Protocol

Materials and Reagents:

  • (R)-1-(6-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-amine

  • (R)-N-cyclopropylmorpholine-2-carboxamide

  • Methyl (3-bromopropyl)carbamate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (AcOH)

  • Magnesium sulfate (MgSO₄)

  • 1,2-Dichloroethane (DCE)

  • (2R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • 2,6-Lutidine

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography (230-400 mesh)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

  • Solvents for HPLC (e.g., acetonitrile, water, formic acid)

Step 1: Synthesis of the Pyrazolopyridine Core with the Propyl Carbamate Side Chain

  • To a solution of (R)-1-(6-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-amine in DMF, add potassium carbonate.

  • Add methyl (3-bromopropyl)carbamate to the mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired intermediate.

Step 2: Synthesis of the Chiral Side Chain

  • To a solution of (2R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid and cyclopropylamine in DMF, add EDCI·HCl and HOBt.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • After completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product is then treated with a solution of TMSOTf and 2,6-lutidine in dichloromethane at 0°C to remove the Boc protecting group.

  • After 1-2 hours, the reaction is quenched, and the product is extracted to yield the (R)-N-cyclopropylmorpholine-2-carboxamide.

Step 3: Coupling and Final Synthesis of SPH3127

  • The pyrazolopyridine intermediate from Step 1 is coupled with the chiral side chain from Step 2.

  • To a solution of the two intermediates in 1,2-dichloroethane, add acetic acid and sodium triacetoxyborohydride.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with saturated sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified to yield SPH3127.

Purification Protocols

1. Column Chromatography (Initial Purification)

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The optimal gradient should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane).

    • Pack a glass column with the slurry.

    • Dissolve the crude SPH3127 in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with the gradient mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

For achieving high purity (>99%), preparative HPLC is recommended. The following is a general protocol that may require optimization.

  • Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector.

  • Column: A reversed-phase C18 column suitable for preparative scale (e.g., 20 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes.

  • Flow Rate: 10-20 mL/min (adjusted based on column dimensions).

  • Detection: UV at 254 nm.

  • Procedure:

    • Dissolve the partially purified SPH3127 from column chromatography in a suitable solvent (e.g., DMSO or methanol).

    • Inject the sample onto the preparative HPLC column.

    • Run the gradient method and collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions and remove the solvent by lyophilization or evaporation to obtain pure SPH3127.

Data Presentation

ParameterValueMethod
Purity (Final Product) > 99.5%Analytical HPLC
Yield (Overall) 15-25%Gravimetric
¹H NMR Conforms to structure400 MHz NMR
Mass Spectrum (ESI-MS) m/z = 445.26 [M+H]⁺Mass Spectrometry
IC₅₀ (Renin Inhibition) ~0.4 nMIn vitro enzymatic assay

Disclaimer

The protocols and information provided in this document are intended for guidance and informational purposes for qualified research professionals. The synthesis and handling of chemical compounds should be performed in a controlled laboratory setting with appropriate safety precautions. The authors and distributors of this document do not assume any liability for the use or misuse of this information. It is the responsibility of the user to ensure all safety and regulatory guidelines are followed.

References

Troubleshooting & Optimization

SPH3127 solubility and stability issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential solubility and stability challenges when working with the renin inhibitor SPH3127 in vitro.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of SPH3127 relevant to its in vitro use?

A1: SPH3127 is a small-molecule renin inhibitor.[1] While specific aqueous solubility and in vitro stability data are not extensively published, its development as an oral drug and its pharmacokinetic profile, which includes low permeability across Caco-2 cells and significant metabolism, suggest that it may have limited aqueous solubility, a common characteristic of small-molecule inhibitors.[2] Researchers should therefore anticipate the need for careful handling to ensure consistent results in in vitro assays.

Q2: What is the recommended solvent for preparing a stock solution of SPH3127?

A2: For many poorly water-soluble small molecules, Dimethyl Sulfoxide (DMSO) is a common solvent of choice for preparing concentrated stock solutions.[3][4][5][6] Ethanol can also be considered.[3][4][6] It is crucial to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous experimental medium.

Q3: What is the maximum permissible concentration of solvents like DMSO in cell-based assays?

A3: The final concentration of the solvent in the cell culture medium should be kept to a minimum to avoid cytotoxicity and other off-target effects. For DMSO, a final concentration of ≤ 0.1% is generally recommended, although some cell lines may tolerate up to 0.5%.[5] It is imperative to include a vehicle control (medium with the same final concentration of the solvent) in all experiments to account for any solvent-induced effects.[5]

Q4: How should I store SPH3127 powder and stock solutions?

A4: As a general best practice for small molecules, the solid powder should be stored at -20°C or -80°C. Stock solutions in an organic solvent like DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[7] Before use, an aliquot should be thawed and brought to room temperature.

Troubleshooting Guides

Issue 1: Precipitation Observed Upon Dilution of SPH3127 Stock Solution into Aqueous Media

Possible Cause: The compound is "crashing out" of solution due to its low aqueous solubility when the concentration of the organic solvent is significantly decreased.

Troubleshooting Steps:

  • Pre-warm the Aqueous Medium: Warming your cell culture medium or buffer to 37°C before adding the SPH3127 stock solution can help improve solubility.[5]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in pre-warmed media. This gradual reduction in the organic solvent concentration can help maintain the compound's solubility.[5]

  • Increase Mixing Efficiency: When adding the stock solution to the aqueous medium, ensure rapid and thorough mixing by gentle vortexing or swirling. Add the stock solution dropwise to the vortex of the liquid.[5]

  • Consider a Lower Stock Concentration: If precipitation persists, you may need to prepare a lower concentration stock solution, which will necessitate adding a larger volume to your final medium. Be mindful of the final solvent concentration.[5]

  • Sonication: Brief sonication in a water bath can help to redissolve precipitated compound.[8]

Quantitative Data Summary

The following table provides a summary of recommended maximum solvent concentrations in cell culture media to minimize solvent-induced artifacts.

SolventRecommended Maximum ConcentrationNotes
DMSO ≤ 0.5% (v/v)A concentration of ≤ 0.1% is preferable for sensitive assays. Always include a vehicle control.[5]
Ethanol ≤ 0.5% (v/v)Can be more cytotoxic than DMSO for some cell lines. Vehicle controls are essential.[4]

Experimental Protocols

Protocol: Preparation of SPH3127 Working Solution for In Vitro Assays

This protocol provides a general procedure for preparing a working solution of a hydrophobic compound like SPH3127.

Materials:

  • SPH3127 powder

  • Sterile, anhydrous DMSO

  • Sterile, pre-warmed (37°C) cell culture medium or aqueous buffer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Stock Solution (e.g., 10 mM):

    • Aseptically weigh the required amount of SPH3127 powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • To minimize precipitation, prepare an intermediate dilution of the stock solution in the pre-warmed medium.

    • For example, dilute the 10 mM stock solution 1:10 in the medium to create a 1 mM intermediate solution. Add the DMSO stock dropwise while gently vortexing the medium.

  • Prepare Final Working Solution:

    • Add the appropriate volume of the intermediate or stock solution to your pre-warmed cell culture medium to achieve the desired final concentration of SPH3127.

    • Ensure the final DMSO concentration remains within the acceptable limits for your cells (ideally ≤ 0.1%).

    • Mix the final solution thoroughly by gentle inversion or swirling before adding it to your cell culture plates.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO (without SPH3127) to your cell culture medium. This control is essential for all experiments.

Visualizations

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Kidney Kidney cluster_Lungs Lungs Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin ACE ACE SPH3127 SPH3127 SPH3127->Renin Inhibits Troubleshooting_Workflow Start Precipitation Observed Step1 Pre-warm aqueous medium to 37°C? Start->Step1 Step1->Step1 Step2 Use stepwise dilution? Step1->Step2 Yes Step2->Step2 Step3 Increase mixing efficiency (e.g., vortexing)? Step2->Step3 Yes Step3->Step3 Step4 Consider lower stock concentration? Step3->Step4 Yes End Compound Solubilized Step4->End Yes Contact Contact Technical Support Step4->Contact No Logical_Relationship cluster_Properties Compound Properties cluster_Factors Experimental Factors cluster_Outcome Experimental Outcome Solubility Aqueous Solubility Outcome Reliable & Reproducible Data Solubility->Outcome Stability In Vitro Stability Stability->Outcome Solvent Choice of Solvent (e.g., DMSO) Solvent->Solubility Concentration Final Concentration Concentration->Solubility Medium Culture Medium Components Medium->Stability

References

Technical Support Center: SPH3127 Cardiotoxicity in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential cardiotoxicity of SPH3127 in rat models.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during preclinical safety studies of SPH3127 in rats.

Q1: We are observing significant hypotension and bradycardia in our rat models at the higher dose levels of SPH3127. Is this expected?

A1: Yes, these effects are consistent with the mechanism of action of SPH3127 as a direct renin inhibitor. By blocking the renin-angiotensin system (RAS), SPH3127 leads to vasodilation and a decrease in blood pressure. Bradycardia can be a compensatory response to the altered hemodynamics. It is crucial to monitor these parameters closely. The no-observed-adverse-effect level (NOAEL) for SPH3127 in Sprague-Dawley rats has been determined to be 30 mg/kg/day.[1] Doses of 300 and 900 mg/kg/day have been associated with cardiovascular toxicity.[1]

Troubleshooting Steps:

  • Confirm Dose Calculation: Double-check all dose calculations and preparation of the dosing solution to rule out formulation errors.

  • Acclimatization: Ensure rats are adequately acclimatized to the experimental conditions, including handling and any restraint used for measurements, to minimize stress-induced cardiovascular changes.

  • Continuous Monitoring: For high-dose groups, consider continuous or more frequent monitoring of blood pressure and heart rate to capture the full hemodynamic profile.

  • Dose Adjustment: If the effects are leading to premature mortality or severe distress, consider adjusting the high dose to a level that induces measurable cardiotoxicity without being acutely lethal.

Q2: Our study involves a 28-day repeated oral administration of SPH3127. What specific cardiac and renal changes should we be looking for?

A2: In a 28-day study with Sprague-Dawley rats, the main adverse effects of SPH3127 were kidney and cardiovascular toxicity.[1]

Key Parameters to Monitor:

  • Cardiovascular:

    • Electrocardiogram (ECG): Look for changes in intervals (e.g., QT, PR, QRS) and arrhythmias.

    • Echocardiography: Assess for changes in left ventricular function (e.g., ejection fraction, fractional shortening) and cardiac morphology (e.g., wall thickness, chamber dimensions).

    • Blood Pressure and Heart Rate: Monitor for sustained hypotension and bradycardia.

    • Histopathology: Examine heart tissue for signs of hypertrophy, fibrosis, inflammation, or cellular damage.

  • Renal:

    • Serum Chemistry: Monitor blood urea nitrogen (BUN) and creatinine levels for signs of kidney dysfunction.

    • Urinalysis: Check for proteinuria and other abnormalities.

    • Histopathology: Examine kidney tissue for any pathological changes.

Q3: We are planning a recovery group in our study. Are the cardiotoxic effects of SPH3127 reversible?

A3: Preclinical studies have shown that most of the treatment-induced effects of SPH3127 are reversible upon discontinuation of the treatment.[1] A recovery group is essential to confirm this in your specific study design.

Experimental Considerations for Recovery Groups:

  • Duration: A 28-day recovery period has been used in previous studies.[1]

  • Endpoints: The same cardiovascular and renal endpoints assessed during the treatment phase should be evaluated at the end of the recovery period to determine the extent of reversal.

Q4: Are there any specific biomarkers we should be measuring to assess SPH3127-induced cardiotoxicity?

A4: While specific biomarkers for SPH3127 are not detailed in publicly available literature, standard cardiac injury biomarkers are recommended.

Recommended Biomarkers:

  • Cardiac Troponins (cTnI, cTnT): These are highly sensitive and specific markers of cardiomyocyte injury.

  • Natriuretic Peptides (BNP, NT-proBNP): These are markers of cardiac stress and heart failure.

  • Creatine Kinase-MB (CK-MB): While less specific than troponins, it can still provide valuable information on cardiac muscle damage.

Data Presentation

The following table summarizes the key findings from a 28-day repeated oral administration study of SPH3127 in Sprague-Dawley rats.

ParameterVehicle Control30 mg/kg/day300 mg/kg/day900 mg/kg/day
Animal Model Sprague-Dawley RatsSprague-Dawley RatsSprague-Dawley RatsSprague-Dawley Rats
Duration 28 days28 days28 days28 days
Cardiovascular Effects No adverse effectsNo adverse effectsCardiovascular toxicity observedCardiovascular toxicity observed
Renal Effects No adverse effectsNo adverse effectsKidney toxicity observedKidney toxicity observed
NOAEL -30 mg/kg/day--
Reversibility --Most effects reversibleMost effects reversible

Note: Specific quantitative data on the extent of cardiovascular and kidney toxicity (e.g., percentage change in functional parameters, histopathological scores) are not available in the cited public literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and should be adapted to your specific laboratory conditions and study design.

Blood Pressure and Heart Rate Monitoring (Non-Invasive Tail-Cuff Method)
  • Acclimatization: Acclimatize rats to the restraint device for several days prior to the first measurement to minimize stress.

  • Procedure:

    • Place the rat in a restrainer.

    • Fit the tail-cuff and pulse sensor to the base of the tail.

    • Allow the rat to stabilize for 5-10 minutes.

    • Inflate and deflate the cuff automatically using a programmable sphygmomanometer.

    • Record at least 5-7 consecutive successful readings and average them for each time point.

  • Frequency: Measure blood pressure and heart rate at baseline and at regular intervals throughout the study (e.g., weekly).

Electrocardiography (ECG)
  • Anesthesia: Anesthetize the rat (e.g., with isoflurane) and place it in a supine position on a heated pad to maintain body temperature.

  • Electrode Placement: Place subcutaneous needle electrodes or non-invasive limb clamps on the four limbs.

  • Recording:

    • Connect the electrodes to an ECG recording system.

    • Record a stable ECG tracing for at least 2-5 minutes.

    • Ensure a clear signal with minimal noise.

  • Analysis: Analyze the ECG waveforms to determine heart rate, and the duration of PR, QRS, and QT intervals. The QT interval should be corrected for heart rate (QTc).

Echocardiography
  • Preparation: Anesthetize the rat and carefully shave the chest area.

  • Positioning: Place the rat in a supine or left lateral position.

  • Imaging:

    • Apply ultrasound gel to the chest.

    • Use a high-frequency ultrasound probe to obtain standard cardiac views (e.g., parasternal long-axis, short-axis, and apical four-chamber).

    • Acquire M-mode, 2D, and Doppler images.

  • Measurements:

    • M-mode: Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and wall thickness. Calculate ejection fraction (EF) and fractional shortening (FS).

    • Doppler: Assess blood flow across the mitral and aortic valves to evaluate diastolic and systolic function.

Histopathology of Cardiac Tissue
  • Tissue Collection: At the end of the study, euthanize the rats and excise the hearts.

  • Fixation: Perfuse the hearts with a suitable fixative (e.g., 10% neutral buffered formalin).

  • Processing:

    • Trim the hearts and embed them in paraffin wax.

    • Section the tissue at a thickness of 4-5 µm.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology, inflammation, and cellular degeneration.

    • Masson's Trichrome: To assess for fibrosis (collagen will stain blue).

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides for any treatment-related changes.

Visualizations

Signaling Pathway

G cluster_RAS Renin-Angiotensin System (RAS) cluster_Cardiomyocyte Cardiomyocyte cluster_Toxicity Potential Cardiotoxic Outcomes Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin AngII Angiotensin II AngI->AngII ACE ACE ACE AT1R AT1 Receptor AngII->AT1R PLC PLC Activation AT1R->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ PKC Activation IP3_DAG->Ca_PKC Hypertrophy Hypertrophy Ca_PKC->Hypertrophy Fibrosis Fibrosis Ca_PKC->Fibrosis Arrhythmia Arrhythmia (Altered Ion Channels) Ca_PKC->Arrhythmia Apoptosis Apoptosis Ca_PKC->Apoptosis SPH3127 SPH3127 SPH3127->Inhibition Inhibition->Renin

Caption: Potential mechanism of cardiotoxicity via Renin-Angiotensin System inhibition.

Experimental Workflow

G cluster_Setup Study Setup cluster_Dosing Dosing & Monitoring cluster_Endpoint Endpoint Analysis cluster_Recovery Recovery Phase (Optional) Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Baseline_Measurements Baseline Measurements (ECG, Echo, BP) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Dose Groups (Vehicle, 30, 300, 900 mg/kg/day) Baseline_Measurements->Randomization Daily_Dosing 28-Day Oral Dosing (SPH3127 or Vehicle) Randomization->Daily_Dosing In_life_Monitoring In-life Monitoring (Clinical Signs, Body Weight) Daily_Dosing->In_life_Monitoring Interim_Measurements Weekly Measurements (BP, Heart Rate) Daily_Dosing->Interim_Measurements Recovery_Period 28-Day Treatment-Free Period Daily_Dosing->Recovery_Period Terminal_Measurements Terminal Measurements (ECG, Echocardiography) In_life_Monitoring->Terminal_Measurements Interim_Measurements->Terminal_Measurements Necropsy Necropsy & Tissue Collection (Heart, Kidneys) Terminal_Measurements->Necropsy Biomarkers Biomarker Analysis (Troponins, BNP) Necropsy->Biomarkers Histopathology Histopathology (H&E, Masson's Trichrome) Necropsy->Histopathology Recovery_Endpoint Endpoint Analysis (as in Treatment Group) Recovery_Period->Recovery_Endpoint

Caption: Experimental workflow for assessing SPH3127 cardiotoxicity in rats.

References

Technical Support Center: SPH3127 Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPH3127 in animal bioavailability studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of SPH3127 in common preclinical species?

A1: The oral bioavailability of SPH3127 has been reported to be moderate in rats and low in cynomolgus monkeys. In rats, the oral bioavailability is approximately 11.5% to 24.5%, while in monkeys, it ranges from 3.3% to 11.3%[1].

Q2: What are the main factors that limit the oral bioavailability of SPH3127?

A2: Several factors contribute to the incomplete oral bioavailability of SPH3127. Key factors identified in preclinical studies include:

  • Low Permeability: SPH3127 exhibits low permeability across Caco-2 cell membranes, suggesting that it is not readily absorbed through the intestinal epithelium[1].

  • P-glycoprotein (P-gp) Efflux: SPH3127 is a substrate of the P-gp efflux transporter. This means that after being absorbed into intestinal cells, it is actively pumped back into the intestinal lumen, reducing the net amount of drug that reaches systemic circulation[1].

  • Metabolism: SPH3127 undergoes extensive metabolism, primarily catalyzed by the cytochrome P450 enzyme CYP3A4[1]. First-pass metabolism in the gut wall and liver can significantly reduce the amount of parent drug that reaches the bloodstream.

Q3: How is SPH3127 eliminated from the body in animal models?

Q4: What is the mechanism of action of SPH3127?

A4: SPH3127 is a potent and selective direct renin inhibitor. It acts on the Renin-Angiotensin-Aldosterone System (RAAS) by binding to the active site of renin and preventing the conversion of angiotensinogen to angiotensin I. This is the rate-limiting step of the RAAS cascade. By inhibiting this step, SPH3127 effectively reduces the levels of angiotensin II and aldosterone, leading to vasodilation and a decrease in blood pressure.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo bioavailability studies of SPH3127.

Observed Issue Potential Cause Recommended Action
Lower than expected oral bioavailability in rats or monkeys. 1. Formulation Issues: Poor solubility or inappropriate vehicle leading to incomplete dissolution and absorption. 2. Animal Strain/Vendor Differences: Genetic variations in metabolic enzymes (e.g., CYP3A4) or transporters (e.g., P-gp) can affect bioavailability. 3. Procedural Errors: Incorrect dose administration (e.g., improper gavage technique), errors in blood sample collection or processing.1. Formulation Optimization: Ensure the formulation provides adequate solubility and stability of SPH3127 in the gastrointestinal tract. Consider using solubilizing agents or different vehicle systems. 2. Standardize Animal Models: Use a consistent and well-characterized animal strain and vendor. If possible, phenotype animals for relevant metabolizing enzymes and transporters. 3. Review and Refine Protocols: Ensure all personnel are properly trained in dosing and sampling techniques. Implement rigorous quality control checks throughout the experimental process.
High variability in plasma concentrations between individual animals. 1. Inconsistent Food Intake: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of some drugs. 2. Stress-induced Physiological Changes: Stress from handling and dosing can alter gastrointestinal motility and blood flow, affecting drug absorption. 3. Individual Differences in Metabolism: Natural variation in the expression and activity of CYP3A4 and P-gp among animals.1. Standardize Feeding Schedule: Fast animals overnight before dosing to ensure a consistent gastrointestinal environment. 2. Acclimatize Animals: Allow for a sufficient acclimatization period and handle animals gently to minimize stress. 3. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability and provide more robust data.
Unexpectedly rapid clearance of SPH3127. 1. Induction of Metabolic Enzymes: Pre-treatment with other compounds or environmental factors could induce the expression of CYP3A4, leading to faster metabolism. 2. Species-specific Metabolism: The metabolic profile of SPH3127 may differ significantly between species, leading to faster clearance in the chosen model than anticipated.1. Review Animal History: Ensure that the animals have not been exposed to any substances that could induce metabolic enzymes. 2. Conduct In Vitro Metabolism Studies: Use liver microsomes or hepatocytes from the target species to characterize the metabolic pathways and clearance of SPH3127 before initiating in vivo studies.

Data Presentation

Table 1: Oral Bioavailability of SPH3127 in Preclinical Species

Species Oral Bioavailability (%) Tmax (h)
Rat11.5 - 24.5[1]0.25 - 1.3[1]
Cynomolgus Monkey3.3 - 11.3[1]0.25 - 1.3[1]

Table 2: Pharmacokinetic Parameters of SPH3127 Following Single Oral Administration in Healthy Human Volunteers (for reference)

Dose (mg) Cmax (ng/mL) AUC0–t (h*ng/mL)
2590.67294.48
50344.50843.62
100523.501109.33
2001239.502858.56
4002445.006697.50
8005753.3313057.83

Note: The data in Table 2 is from a Phase I single ascending dose study in healthy individuals and is provided for comparative purposes.

Experimental Protocols

Representative Protocol for Oral Bioavailability Study in Rats

This protocol is a general guideline and may need to be adapted based on specific experimental requirements.

  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).

  • Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They have ad libitum access to standard chow and water.

  • Acclimatization: Animals are acclimated to the facility for at least one week prior to the experiment.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Formulation: SPH3127 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) to the desired concentration.

  • Dose Administration:

    • Intravenous (IV) Group: SPH3127 is administered as a single bolus injection into the tail vein at a dose of 1 mg/kg.

    • Oral (PO) Group: SPH3127 is administered by oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice. Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of SPH3127 are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability, are calculated using non-compartmental analysis.

Representative Bioanalytical Method (LC-MS/MS)

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Sample Preparation: Protein precipitation is a common method for extracting SPH3127 from plasma. An internal standard is added to the plasma sample, followed by a precipitating agent (e.g., acetonitrile). After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for SPH3127 and the internal standard.

Mandatory Visualization

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Mechanism of SPH3127 Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Aldosterone Aldosterone (from Adrenal Gland) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium and Water Retention Aldosterone->Na_H2O_Retention IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Na_H2O_Retention->IncreasedBP Renin Renin (from Kidney) ACE ACE (from Lungs) SPH3127 SPH3127 SPH3127->Renin Inhibits

Caption: Mechanism of action of SPH3127 in the Renin-Angiotensin-Aldosterone System.

G cluster_workflow Bioavailability Study Workflow Dosing Dose Administration (IV and PO) Sampling Blood Sampling (Serial) Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Bioavailability Bioavailability Calculation PK_Analysis->Bioavailability

Caption: Experimental workflow for an in vivo oral bioavailability study.

G cluster_troubleshooting Troubleshooting Logic for Low Bioavailability Low_BA Low Bioavailability Observed Check_Formulation Is the formulation optimal? Low_BA->Check_Formulation Check_Protocol Are experimental protocols sound? Low_BA->Check_Protocol Check_Metabolism Is metabolism higher than expected? Low_BA->Check_Metabolism Check_Transporters Is P-gp efflux a major issue? Low_BA->Check_Transporters Optimize_Formulation Optimize Formulation Check_Formulation->Optimize_Formulation No Refine_Protocol Refine Protocols Check_Protocol->Refine_Protocol No Inhibit_Metabolism Co-dose with CYP3A4 inhibitor Check_Metabolism->Inhibit_Metabolism Yes Inhibit_Transporters Co-dose with P-gp inhibitor Check_Transporters->Inhibit_Transporters Yes

Caption: Logical workflow for troubleshooting low bioavailability of SPH3127.

References

SPH3127 & CYP3A4: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism and drug interaction profile of SPH3127, with a specific focus on Cytochrome P450 3A4 (CYP3A4).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during in vitro experiments with SPH3127.

Question 1: Why am I observing lower-than-expected metabolism of SPH3127 in my human liver microsome (HLM) assay?

Answer: Several factors could contribute to lower-than-expected metabolic turnover of SPH3127. Consider the following troubleshooting steps:

  • Cofactor Integrity: Ensure the NADPH regenerating system is freshly prepared and active. NADPH is essential for CYP450 activity, and its degradation can lead to reduced enzyme function.

  • Microsome Viability: Confirm the quality and viability of your HLM stock. Repeated freeze-thaw cycles can diminish enzymatic activity. Use a positive control substrate for CYP3A4 (e.g., midazolam or testosterone) to verify that the microsomes are active.

  • Substrate Concentration: SPH3127 metabolism may follow Michaelis-Menten kinetics. Ensure you are using a substrate concentration that is appropriate for the enzyme kinetics. It may be necessary to perform a substrate concentration curve to determine the Kₘ.

  • Incubation Time: The incubation time may be too short to detect significant metabolite formation. Try extending the incubation period, ensuring you remain within the linear range of the reaction.

  • Analytical Sensitivity: Check the sensitivity and calibration of your analytical instrument (e.g., LC-MS/MS). The issue might be with the detection of the metabolite rather than its formation.

Question 2: My CYP3A4 inhibition assay with SPH3127 shows weak or no inhibition, but I suspect an interaction. What could be the reason?

Answer: SPH3127 has been identified as a very weak inhibitor of CYP3A4.[1] If you are expecting a stronger interaction, or your results are inconsistent, consider these points:

  • Direct vs. Time-Dependent Inhibition (TDI): Your current assay may only be assessing direct inhibition. Some compounds exhibit TDI, where a metabolite, rather than the parent drug, is the primary inhibitor. A pre-incubation step with NADPH is required to assess TDI.

  • Inhibitor Concentration Range: The concentration range of SPH3127 used may be too low. In vitro studies found IC50 values to be 56.8 µM for midazolam 1'-hydroxylation and 41.1 µM for midazolam 6β-hydroxylation, which are considered high and indicate weak inhibition.[1] Ensure your concentration range brackets these values.

  • Probe Substrate Selection: The choice of CYP3A4 probe substrate can influence the results. CYP3A4 has a large, malleable active site, and interactions can be substrate-dependent.[2][3][4] Midazolam and testosterone are commonly used probes that may yield different results.[5]

  • P-glycoprotein (P-gp) Efflux: SPH3127 is a substrate of the P-glycoprotein (P-gp) efflux transporter.[1] While this is more relevant to in vivo absorption, high concentrations in in vitro systems could potentially lead to non-specific binding or other artifacts.

Question 3: We are planning a clinical drug-drug interaction (DDI) study. What type of interaction should we anticipate for SPH3127 with CYP3A4 modulators?

Answer: Based on preclinical data, you should anticipate the following:

  • SPH3127 as a Victim: Since CYP3A4 is the primary enzyme responsible for the metabolism of SPH3127, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) is expected to increase the plasma concentration and exposure (AUC) of SPH3127.[1][6] This could potentially lead to an enhanced therapeutic effect or adverse events.

  • SPH3127 as a Perpetrator: SPH3127 is a very weak inhibitor of CYP3A4.[1] Therefore, it is unlikely to cause clinically significant increases in the plasma concentrations of co-administered drugs that are CYP3A4 substrates. Regulatory guidelines typically use a threshold for when to pursue further clinical investigation, and SPH3127's high IC50 values suggest a low risk.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the interaction of SPH3127 with CYP3A4.

ParameterProbe SubstrateValue (µM)Interaction PotentialSource
IC₅₀ Midazolam (1'-hydroxylation)56.8Weak Inhibition[1]
IC₅₀ Midazolam (6β-hydroxylation)41.1Weak Inhibition[1]

Experimental Protocols

Protocol: In Vitro CYP3A4 Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of SPH3127 on CYP3A4 activity using human liver microsomes.

1. Materials:

  • SPH3127

  • Human Liver Microsomes (HLMs)

  • CYP3A4 Probe Substrate (e.g., Midazolam)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Positive Control Inhibitor (e.g., Ketoconazole)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • 96-well incubation plates

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of SPH3127 in a suitable solvent (e.g., DMSO). Serially dilute the stock to create a range of working concentrations. The final solvent concentration in the incubation should be ≤1%.

    • Prepare working solutions of the CYP3A4 probe substrate and the positive control inhibitor.

  • Incubation Setup:

    • On a 96-well plate, add the potassium phosphate buffer.

    • Add the human liver microsomes to each well.

    • Add the SPH3127 working solutions (or positive control, or vehicle for control wells) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.

    • Immediately after, add the CYP3A4 probe substrate (e.g., Midazolam) to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of CYP3A4 activity at each concentration of SPH3127 relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the SPH3127 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

Signaling & Metabolic Pathways

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Catalyzed by Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Catalyzed by AT1R AT1 Receptor Angiotensin_II->AT1R Binds to Aldosterone Aldosterone Release Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Vasoconstriction Vasoconstriction Vasoconstriction->Blood_Pressure Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE (Angiotensin-Converting Enzyme) ACE->Angiotensin_II AT1R->Aldosterone AT1R->Vasoconstriction SPH3127 SPH3127 SPH3127->Renin Inhibits DDI_Mechanism cluster_0 SPH3127 SPH3127 (Substrate) CYP3A4 CYP3A4 Enzyme (in Liver) SPH3127->CYP3A4 Metabolism Metabolite Inactive Metabolites CYP3A4->Metabolite SPH3127_Plasma Increased Plasma Concentration of SPH3127 CYP3A4->SPH3127_Plasma label_node Reduced Metabolism Leads to Inhibitor Strong CYP3A4 Inhibitor (e.g., Ketoconazole) Inhibitor->CYP3A4 Inhibition CYP3A4_Inhibition_Workflow start Start: Prepare Reagents (SPH3127, HLM, Substrate) setup Incubation Setup (Buffer + HLM + SPH3127) start->setup pre_incubate Pre-incubate at 37°C setup->pre_incubate initiate Initiate Reaction (Add NADPH & Probe Substrate) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Add Cold Acetonitrile) incubate->terminate process Process Sample (Centrifuge & Collect Supernatant) terminate->process analyze LC-MS/MS Analysis (Quantify Metabolite) process->analyze calculate Data Analysis (Calculate % Inhibition & IC₅₀) analyze->calculate end End calculate->end

References

Technical Support Center: Managing SPH3127-Induced Adverse Effects in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers: Initial information associating SPH3127 with S-phase kinase-associated protein 2 (Skp2) inhibition is incorrect. Extensive preclinical and clinical data have characterized SPH3127 as a potent and selective direct renin inhibitor . This technical support guide is based on its established mechanism of action and the associated on-target adverse effects observed in animal models.

This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in managing potential adverse effects during preclinical studies with SPH3127.

Troubleshooting Guides

Issue 1: Signs of Renal Toxicity Observed

Symptoms:

  • Elevated serum creatinine and/or blood urea nitrogen (BUN).

  • Changes in urine output (oliguria or anuria in severe cases).

  • Presence of urinary biomarkers of kidney injury (e.g., KIM-1, clusterin).

  • Histopathological evidence of kidney damage (e.g., tubular degeneration, glomerular atrophy).[1]

Possible Causes:

  • On-target pharmacology: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) can alter renal hemodynamics, especially in volume-depleted states.

  • Dose-related toxicity: Higher doses of SPH3127 are more likely to induce renal adverse effects.

  • Dehydration or salt depletion: Can exacerbate the renal effects of renin inhibitors.[2]

  • Concomitant administration of other nephrotoxic agents or NSAIDs. [3]

Troubleshooting Steps:

  • Dose Adjustment: Consider reducing the dose of SPH3127 to the no-observed-adverse-effect level (NOAEL), which has been determined to be 30 mg/kg/day in Sprague-Dawley rats and 20 mg/kg/day in cynomolgus monkeys.

  • Hydration and Electrolyte Balance: Ensure adequate hydration and normal salt intake in the animal model.[4] Monitor and correct any electrolyte imbalances.

  • Monitor Renal Function: Implement a robust renal function monitoring plan (see Experimental Protocols).

  • Review Concomitant Medications: Avoid co-administration with other drugs known to affect renal function unless scientifically justified.

  • Histopathology: In terminal studies, perform detailed histopathological examination of the kidneys to characterize the nature and extent of the injury.[5][6]

Issue 2: Cardiovascular Instability Observed

Symptoms:

  • Hypotension (a significant drop in blood pressure from baseline).[4]

  • Reflex tachycardia (increased heart rate) as a compensatory mechanism to hypotension.[7]

  • Lethargy, weakness, or poor mucous membrane color.[4]

Possible Causes:

  • Exaggerated pharmacology: Excessive RAAS blockade leading to vasodilation and a drop in blood pressure.

  • Volume depletion: Dehydration can potentiate the hypotensive effects of SPH3127.

  • Anesthesia: Anesthetics can have their own cardiovascular effects that may be compounded by SPH3127.

Troubleshooting Steps:

  • Blood Pressure Monitoring: Continuously or frequently monitor blood pressure in conscious, unrestrained animals using telemetry or other validated methods for the most accurate readings.[8][9]

  • Dose Evaluation: Assess if the dose of SPH3127 is appropriate for the animal model and experimental goals.

  • Fluid Support: If hypotension is observed, intravenous fluid administration may be necessary to restore normal blood pressure.[4]

  • Evaluate Anesthetic Protocols: If procedures require anesthesia, select agents with minimal cardiovascular impact and monitor animals closely.

  • Terminal Cardiac Evaluation: For terminal studies, conduct gross and histopathological examination of the heart.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SPH3127?

A1: SPH3127 is an oral, nonpeptide, small-molecule direct renin inhibitor.[8] It blocks the renin-angiotensin-aldosterone system (RAAS) at its rate-limiting step by inhibiting the conversion of angiotensinogen to angiotensin I. This leads to reduced levels of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes salt and water retention.

Q2: What are the most common adverse effects of SPH3127 observed in animal studies?

A2: The most frequently reported adverse effects in preclinical studies with SPH3127 are kidney and cardiovascular toxicities.[11] These are considered on-target effects related to its mechanism as a renin inhibitor. In rats, moderate liver weight increases with CYP3A induction have also been noted at higher doses.[11]

Q3: Are the adverse effects of SPH3127 reversible?

A3: Studies have shown that most of the treatment-induced effects of SPH3127 are reversible upon discontinuation of the treatment.

Q4: What are the established No-Observed-Adverse-Effect Levels (NOAELs) for SPH3127?

A4: Based on 28-day repeated oral administration studies, the NOAEL for SPH3127 was determined to be 30 mg/kg/day for Sprague-Dawley rats and 20 mg/kg/day for cynomolgus monkeys.

Q5: How should I monitor for renal toxicity during my study?

A5: A comprehensive renal monitoring plan should include regular measurement of serum creatinine and BUN, urinalysis, and monitoring of urinary biomarkers such as KIM-1, NGAL, and clusterin, which are more sensitive for early detection of kidney injury.[11][12] For terminal studies, histopathology of the kidneys is crucial.

Q6: What is the best method for monitoring blood pressure in my animal models?

A6: For the most accurate and meaningful blood pressure data, direct measurement using radiotelemetry in conscious, unrestrained animals is the gold standard.[8][13] Indirect methods, such as the tail-cuff technique, can be used but are more susceptible to stress-induced artifacts.[9]

Data Presentation

Table 1: Summary of SPH3127 Dosing and Key Findings in 28-Day Preclinical Toxicity Studies

SpeciesDose Groups (mg/kg/day)Key Adverse FindingsNOAEL (mg/kg/day)
Sprague-Dawley Rat 30, 300, 900Kidney and cardiovascular toxicity at mid and high doses. Moderate liver weight increase at high doses.30
Cynomolgus Monkey 20, 100, 450Kidney and cardiovascular toxicity at mid and high doses. One death at high dose with myelosuppression.20

Experimental Protocols

Protocol 1: Monitoring Renal Function in Rodents
  • Animal Acclimation: Acclimate animals to individual metabolism cages for at least 3 days prior to the start of the study for accurate urine collection.

  • Sample Collection:

    • Urine: Collect urine over a 24-hour period at baseline and at regular intervals throughout the study (e.g., weekly). Centrifuge to remove debris and store at -80°C.

    • Blood: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and designated time points. Process to obtain serum and store at -80°C.

  • Biochemical Analysis:

    • Serum: Analyze for creatinine and blood urea nitrogen (BUN) using a validated biochemical analyzer.

    • Urine: Analyze for creatinine, total protein, and albumin. Calculate the urine protein-to-creatinine ratio (UPCR) and urine albumin-to-creatinine ratio (UACR).[12]

  • Biomarker Analysis:

    • Analyze urine samples for novel kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Clusterin using commercially available ELISA kits.[11][14]

  • Histopathology (Terminal):

    • At necropsy, collect both kidneys and fix in 10% neutral buffered formalin.[5]

    • Process tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).[6]

    • A board-certified veterinary pathologist should perform a semi-quantitative evaluation of any renal lesions.

Protocol 2: Blood Pressure Measurement in Conscious Cynomolgus Monkeys using Telemetry
  • Surgical Implantation:

    • Under sterile surgical conditions and appropriate anesthesia, implant a telemetry transmitter with the catheter inserted into the femoral or carotid artery.

    • Allow for a post-surgical recovery period of at least two weeks before starting the experiment.

  • Animal Housing and Acclimation:

    • House animals individually in a quiet, temperature-controlled room with a 12-hour light/dark cycle.

    • Allow animals to acclimate to the study room and testing procedures.

  • Data Acquisition:

    • Record blood pressure, heart rate, and activity continuously in conscious, freely moving monkeys using the telemetry system.

    • Collect baseline data for at least 24-48 hours before the first dose of SPH3127.

  • Dosing and Monitoring:

    • Administer SPH3127 orally at the designated times.

    • Continue continuous data recording throughout the dosing period and for a specified duration after the last dose to assess for any persistent effects.

  • Data Analysis:

    • Analyze the telemetry data to determine the mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate.

    • Compare the post-dose cardiovascular parameters to the baseline data to assess the effects of SPH3127.

Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Catalyzed by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Catalyzed by ACE ACE (from Lungs) ACE->Angiotensin_II Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Acts on Aldosterone Aldosterone Adrenal_Gland->Aldosterone Secretes Kidney Kidney Aldosterone->Kidney Acts on Salt_Water_Retention Salt and Water Retention Kidney->Salt_Water_Retention Causes Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction Causes SPH3127 SPH3127 SPH3127->Renin Inhibits

Caption: Mechanism of action of SPH3127 in the Renin-Angiotensin-Aldosterone System.

Experimental_Workflow cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_poststudy Post-Study Analysis Acclimation Animal Acclimation (e.g., metabolism cages, telemetry recovery) Baseline Baseline Data Collection (Blood, Urine, BP) Acclimation->Baseline Dosing SPH3127 Administration Baseline->Dosing Monitoring Ongoing Monitoring - Clinical Observations - Sample Collection - BP Measurement Dosing->Monitoring Biochem Biochemical Analysis (Creatinine, BUN) Monitoring->Biochem Biomarker Biomarker Analysis (KIM-1, Clusterin) Monitoring->Biomarker Necropsy Necropsy & Histopathology (Kidney, Heart) Monitoring->Necropsy Data_Analysis Data Analysis & Reporting Biochem->Data_Analysis Biomarker->Data_Analysis Necropsy->Data_Analysis

References

Technical Support Center: Improving SPH3127 Oral Absorption in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental oral administration of SPH3127. The content is structured in a question-and-answer format to offer direct and actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the known factors limiting the oral absorption of SPH3127?

A1: Pre-clinical and in vitro studies have identified several key factors that contribute to the variable and relatively low oral bioavailability of SPH3127. These include:

  • Low Intrinsic Permeability: SPH3127 has demonstrated low permeability across Caco-2 cell monolayers, a standard in vitro model of the human intestinal epithelium. This suggests that the compound does not readily pass through the intestinal cells to reach the bloodstream.

  • P-glycoprotein (P-gp) Efflux: SPH3127 is a substrate for the P-glycoprotein (P-gp) efflux pump. This transporter actively pumps the drug back into the gastrointestinal lumen after it has been absorbed into the intestinal cells, thereby reducing its net absorption.

  • CYP3A4 Metabolism: SPH3127 undergoes extensive metabolism, with cytochrome P450 3A4 (CYP3A4) being the primary enzyme responsible. This "first-pass metabolism" in the intestine and liver can significantly reduce the amount of active drug that reaches systemic circulation.

Q2: What is the reported oral bioavailability of SPH3127 in preclinical models?

A2: The oral bioavailability of SPH3127 has been reported to be approximately 11.5–24.5% in rats and 3.3–11.3% in monkeys. These values highlight the challenges in achieving consistent and high oral absorption.

Q3: Are there any known formulation strategies that have been specifically developed for SPH3127?

A3: To date, there is limited publicly available information on specific formulation strategies that have been developed and tested for SPH3127 to improve its oral absorption. However, based on its physicochemical and pharmacokinetic properties, several established formulation approaches for poorly permeable and P-gp substrate drugs can be applied.

Section 2: Troubleshooting Guides

This section provides practical guidance for addressing common issues observed during in vitro and in vivo experiments aimed at evaluating and improving the oral absorption of SPH3127.

Issue 1: High variability in in vivo pharmacokinetic data.

Question: We are observing significant variability in the plasma concentrations of SPH3127 after oral administration in our animal models. What could be the cause and how can we troubleshoot this?

Answer: High variability in in vivo pharmacokinetic data for an orally administered compound like SPH3127 can stem from several factors. Here’s a systematic approach to troubleshooting:

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Food Effect The presence of food in the gastrointestinal tract can significantly impact the absorption of drugs. For lipophilic compounds, food can enhance solubilization and absorption. For others, it can hinder absorption. Conduct pharmacokinetic studies in both fasted and fed states to characterize any potential food effect on SPH3127 absorption.
Formulation Instability If you are using a novel formulation (e.g., solid dispersion, lipid-based system), its physical or chemical instability can lead to inconsistent drug release. Ensure your formulation is stable under storage conditions and in simulated gastric and intestinal fluids. Perform dissolution testing to confirm consistent release profiles.
Gastrointestinal Physiology Factors such as gastric emptying time, intestinal transit time, and pH can vary between animals and affect drug absorption. Standardize experimental conditions as much as possible, including acclimatization periods and handling procedures.
Animal Health and Stress The health status and stress levels of the animals can influence gastrointestinal function and drug metabolism. Ensure animals are healthy and properly acclimatized to the experimental environment to minimize stress-induced physiological changes.
Issue 2: Low apparent permeability (Papp) in Caco-2 cell assays.

Question: Our Caco-2 permeability assays consistently show low apparent permeability for SPH3127, confirming its poor absorption characteristics. What strategies can we explore to improve its permeability in this in vitro model?

Answer: A low Papp value in the Caco-2 assay is expected for SPH3127. To investigate potential strategies for improvement, you can co-administer SPH3127 with various excipients known to enhance permeability.

Experimental Strategies to Enhance Permeability in Caco-2 Assays:

Strategy Principle Experimental Considerations
P-gp Inhibition Co-administer SPH3127 with a known P-gp inhibitor (e.g., verapamil, elacridar) to block the efflux pump and increase the net transport across the Caco-2 monolayer.Include control wells with the P-gp inhibitor alone to assess any potential cytotoxicity. A significant increase in the apical-to-basolateral (A-to-B) transport of SPH3127 in the presence of the inhibitor confirms P-gp mediated efflux.
Use of Permeation Enhancers Screen a panel of permeation-enhancing excipients, such as non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) or fatty acids (e.g., sodium caprate). These agents can transiently open tight junctions or fluidize the cell membrane to increase paracellular or transcellular transport.Assess the cytotoxicity of the permeation enhancers at the concentrations tested using assays like MTT or LDH release to ensure that the observed increase in permeability is not due to cell damage.
Lipid-Based Formulations Prepare a self-emulsifying drug delivery system (SEDDS) or a self-microemulsifying drug delivery system (SMEDDS) of SPH3127 and apply it to the apical side of the Caco-2 monolayer. The resulting emulsion can enhance the solubility and permeability of the drug.The formulation should be diluted in the assay buffer to mimic conditions in the gut. The droplet size of the emulsion should be characterized.
Issue 3: Difficulty in translating in vitro permeability enhancement to in vivo bioavailability.

Question: We have successfully improved the in vitro permeability of SPH3127 using a formulation approach, but this has not translated into a significant increase in oral bioavailability in our animal model. What could be the reason for this discrepancy?

Answer: The disconnect between in vitro and in vivo results is a common challenge in drug development. For SPH3127, the following factors are likely contributors:

Troubleshooting the In Vitro-In Vivo Correlation:

Disconnect between in vitro permeability and in vivo bioavailability.
  • First-Pass Metabolism: Even if permeability is enhanced, SPH3127 is still subject to extensive metabolism by CYP3A4 in the intestine and liver. Your formulation may not be protecting the drug from this metabolic degradation.

    • Troubleshooting: Consider co-administration with a CYP3A4 inhibitor (e.g., ketoconazole) in your animal model to assess the impact of metabolism on bioavailability. This can help to de-risk the metabolic component.

  • In Vivo P-gp Efflux: The concentration of your P-gp inhibitor in the formulation may not be sufficient to effectively block P-gp in the complex environment of the gastrointestinal tract.

    • Troubleshooting: Evaluate the dose-response of the P-gp inhibitor in your in vivo model.

  • Formulation Performance in Vivo: The behavior of your formulation in vivo can be different from in vitro conditions. Factors like dilution, interaction with bile salts and food components, and transit time can affect the performance of your formulation.

    • Troubleshooting: Conduct in situ intestinal perfusion studies in an animal model to better understand the absorption characteristics of your formulation in a more physiologically relevant setting.

Section 3: Data Presentation

Table 1: Pharmacokinetic Parameters of SPH3127 in Preclinical Species

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (h*ng/mL)Oral Bioavailability (%)
Rat5IV--234-
Rat20Oral1230.527011.5
Monkey2IV--186-
Monkey20Oral341.321011.3

Note: This table is a representative summary based on publicly available data and may not reflect all experimental conditions.

Section 4: Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol outlines the general procedure for assessing the permeability of SPH3127 across Caco-2 cell monolayers.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • Test compound (SPH3127) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.

  • Transport Experiment (Apical to Basolateral):

    • Wash the monolayers with pre-warmed HBSS.

    • Add HBSS containing the test compound (SPH3127) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical):

    • Perform the experiment in the reverse direction to assess active efflux.

  • Sample Analysis: Analyze the concentration of SPH3127 in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt is the steady-state flux of the drug across the monolayer.

      • A is the surface area of the insert.

      • C0 is the initial concentration of the drug in the donor chamber.

  • Calculation of Efflux Ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 suggests the involvement of active efflux.

Workflow for Caco-2 Permeability Assay.
Protocol 2: P-glycoprotein (P-gp) Substrate Assessment

This protocol describes how to determine if SPH3127 is a substrate of P-gp using a cell-based assay.

Materials:

  • MDR1-MDCK (or equivalent P-gp overexpressing) and wild-type MDCK cell lines

  • Transwell® inserts

  • Cell culture medium

  • HBSS

  • SPH3127 and a known P-gp substrate (e.g., digoxin)

  • A potent P-gp inhibitor (e.g., verapamil or elacridar)

  • LC-MS/MS

Methodology:

  • Cell Culture: Culture both MDR1-MDCK and wild-type MDCK cells on Transwell® inserts until confluent monolayers are formed.

  • Bidirectional Transport: Perform a bidirectional transport assay (as described in Protocol 1) for SPH3127 across both cell lines.

  • Inhibition Study: In a separate experiment, perform the bidirectional transport assay with SPH3127 in the MDR1-MDCK cells in the presence and absence of a P-gp inhibitor.

  • Sample Analysis and Calculation: Analyze the samples by LC-MS/MS and calculate the efflux ratio in all conditions.

Interpretation of Results:

  • Substrate Identification: If the efflux ratio of SPH3127 is significantly higher in MDR1-MDCK cells compared to wild-type MDCK cells, it is likely a P-gp substrate.

  • Confirmation with Inhibitor: A significant reduction in the efflux ratio of SPH3127 in MDR1-MDCK cells in the presence of a P-gp inhibitor confirms that it is a P-gp substrate.

Section 5: Signaling Pathways and Logical Relationships

SPH3127_Absorption_Barriers cluster_gut Gastrointestinal Tract cluster_liver Liver SPH3127_Lumen SPH3127 in GI Lumen Enterocyte Intestinal Enterocyte SPH3127_Lumen->Enterocyte Absorption (Low Permeability) Enterocyte->SPH3127_Lumen P-gp Efflux Bloodstream Portal Vein (to Liver) Enterocyte->Bloodstream Successful Absorption Metabolites Metabolites Enterocyte->Metabolites CYP3A4 Metabolism Hepatocyte Hepatocyte Bloodstream->Hepatocyte Systemic_Circulation Systemic Circulation Hepatocyte->Systemic_Circulation Bioavailable Drug Metabolites_Liver Metabolites Hepatocyte->Metabolites_Liver CYP3A4 Metabolism

Barriers to the oral absorption of SPH3127.

This diagram illustrates the sequential barriers that SPH3127 faces upon oral administration. Initially, its low intrinsic permeability hinders its absorption from the gastrointestinal lumen into the intestinal enterocytes. Once inside the enterocytes, it is subject to efflux back into the lumen by P-glycoprotein and metabolism by CYP3A4. The drug that successfully passes through the intestinal wall enters the portal vein and travels to the liver, where it undergoes further first-pass metabolism by CYP3A4 before reaching the systemic circulation.

Technical Support Center: Off-Target Kinase Screening for SPH3127

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers performing off-target kinase screening of SPH3127, a direct renin inhibitor. While SPH3127's primary target is renin, assessing its activity against a panel of kinases is a critical step in comprehensive off-target profiling to ensure its specificity and identify any potential unforeseen interactions that could lead to adverse effects.

Frequently Asked Questions (FAQs)

Q1: Why is off-target kinase screening important for a non-kinase inhibitor like SPH3127?

A1: Off-target screening is crucial for any drug candidate to ensure its safety and efficacy. Kinases are a large family of structurally related enzymes, and the ATP-binding pocket, a common target for kinase inhibitors, shares similarities across many kinases.[1][2][3] A compound, even if designed for a different target class like SPH3127 for renin, could inadvertently bind to the ATP-binding site of one or more kinases, leading to unintended biological effects.[1] Therefore, profiling SPH3127 against a broad panel of kinases helps to:

  • Identify potential off-target liabilities that could cause side effects.

  • Understand the compound's selectivity profile.

  • Provide a more complete picture of its pharmacological activity.

Q2: What are the common methods for screening SPH3127 for off-target kinase activity?

A2: Several methods can be employed for kinase inhibitor profiling, each with its own advantages and limitations. Common approaches include:

  • Biochemical Assays: These in vitro assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase.[1][4] They are highly sensitive and suitable for high-throughput screening. Examples include:

    • Luminescence-Based Assays (e.g., ADP-Glo™, Kinase-Glo®): These assays measure either the amount of ADP produced or the remaining ATP after a kinase reaction.[5][6]

    • Fluorescence-Based Assays (e.g., TR-FRET): These assays use fluorescence resonance energy transfer to detect the phosphorylation of a substrate.

    • Radiometric Assays: These are considered a gold standard and directly measure the incorporation of a radiolabeled phosphate group onto a substrate.[1]

  • Biophysical Assays: These methods measure the direct binding of a compound to a kinase without assessing its effect on catalytic activity.[4] Examples include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

  • Chemoproteomics Approaches (e.g., Kinobeads): This technique involves using immobilized, non-selective kinase inhibitors to capture kinases from a cell lysate that can then be competed off by the test compound.[7][8][9] This method has the advantage of assessing binding to kinases in a more physiological context.[7][8]

Q3: How do I interpret the results from a kinase panel screen?

A3: The results of a kinase panel screen are typically presented as the percent inhibition at a specific concentration of the test compound or as IC50 values (the concentration of the inhibitor required to reduce kinase activity by 50%). When interpreting the data, consider the following:

  • Selectivity Score: This is a metric used to quantify the selectivity of a compound. It is often calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[10]

  • Potency: A lower IC50 value indicates a more potent inhibition of the off-target kinase.

  • Therapeutic Window: The off-target IC50 values should be significantly higher than the on-target potency (in the case of SPH3127, its potency against renin) and the expected therapeutic concentration in vivo. A large margin between on-target efficacy and off-target inhibition suggests a lower risk of side effects.

Troubleshooting Guides

Problem 1: High Background Signal in Luminescence-Based Assays

High background can obscure the true signal from kinase activity, leading to a low signal-to-noise ratio.[11]

Potential Cause Recommended Solution
Contaminated Reagents (ATP, buffers, kinase)Use fresh, high-purity reagents. Prepare fresh ATP solutions for each experiment and filter-sterilize buffers.[11]
Sub-optimal Reagent ConcentrationsTitrate each reagent (kinase, substrate, ATP) to determine the optimal concentration that provides a good signal window without elevating the background.[11][12]
Extended Incubation TimesPerform a time-course experiment to identify the linear range for both the kinase reaction and the detection step to avoid non-enzymatic signal generation.[11]
Assay Plate IssuesUse non-binding, opaque white plates for luminescence assays to minimize background.
SPH3127 InterferenceTest for SPH3127-induced luminescence by running a control with the compound and detection reagents in the absence of the kinase.
Problem 2: Low or No Assay Signal

A weak or absent signal can indicate a problem with one or more components of the assay.

Potential Cause Recommended Solution
Inactive KinaseVerify the activity of the kinase with a known positive control inhibitor. Ensure proper storage and handling of the enzyme.
Sub-optimal Assay ConditionsOptimize the concentrations of the kinase, substrate, and ATP.[12] Ensure the buffer composition (pH, salt concentration) is appropriate for the kinase.[12]
Degraded Detection ReagentsPrepare detection reagents fresh just before use and verify their performance with a positive control.[11]
SPH3127 Precipitates at Test ConcentrationAssess the solubility of SPH3127 in the final assay buffer. If solubility is an issue, consider using a lower concentration or adding a solubilizing agent like DMSO (ensure the final concentration does not affect kinase activity).
Problem 3: Inconsistent and Irreproducible Results

Poor reproducibility can stem from various factors, from pipetting errors to reagent instability.[11]

Potential Cause Recommended Solution
Pipetting ErrorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent tip immersion depth.[12]
Insufficient MixingGently but thoroughly mix all reagents after addition, avoiding the introduction of bubbles.[12]
Temperature FluctuationsEnsure all reagents and the assay plate are at a stable, uniform temperature before starting the reaction.[11][12]
Reagent InstabilityPrepare reagents fresh and keep them on ice until use.[11] For longer experiments, consider the stability of all components at the assay temperature.[11]
Edge Effects in Assay PlatesAvoid using the outer wells of the plate, which are more prone to evaporation. Alternatively, fill the outer wells with buffer or water.[12]

Experimental Protocols

Protocol 1: General Off-Target Kinase Screening using ADP-Glo™ Kinase Assay

This protocol provides a general framework for screening SPH3127 against a panel of kinases using the ADP-Glo™ assay. Specific concentrations and incubation times should be optimized for each kinase.

Materials:

  • Kinase of interest

  • Substrate specific to the kinase

  • ATP

  • SPH3127 (serial dilution in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well white assay plates

Procedure:

  • Prepare Reagents:

    • Prepare a 2X stock solution of the kinase in Kinase Reaction Buffer.

    • Prepare a 2X stock solution of the substrate in Kinase Reaction Buffer.

    • Prepare a 2X stock solution of ATP in Kinase Reaction Buffer.

    • Prepare a serial dilution of SPH3127 in DMSO, then dilute in Kinase Reaction Buffer to a 4X stock.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of 4X SPH3127 solution or vehicle control (DMSO in buffer) to the appropriate wells.

    • Add 2.5 µL of 2X kinase solution to all wells except the negative control wells.

    • Add 5 µL of 2X substrate/ATP mixture to initiate the reaction.

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis: Calculate the percent inhibition for each concentration of SPH3127 relative to the vehicle control. Plot the percent inhibition against the log of the SPH3127 concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_detection Signal Detection (ADP-Glo) cluster_analysis Data Analysis prep_reagents Prepare 2X Kinase, 2X Substrate, 2X ATP, and 4X SPH3127 add_sph3127 Add 2.5 µL of 4X SPH3127 or Vehicle Control prep_reagents->add_sph3127 add_kinase Add 2.5 µL of 2X Kinase add_sph3127->add_kinase initiate_reaction Add 5 µL of 2X Substrate/ATP and Incubate add_kinase->initiate_reaction stop_reaction Add 5 µL of ADP-Glo™ Reagent and Incubate initiate_reaction->stop_reaction add_detection Add 10 µL of Kinase Detection Reagent and Incubate stop_reaction->add_detection read_plate Measure Luminescence add_detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for off-target kinase screening using the ADP-Glo™ assay.

troubleshooting_logic cluster_pipetting Pipetting cluster_mixing Mixing cluster_temp Temperature cluster_reagents Reagents start Inconsistent Results pipetting_check Calibrate Pipettes? Use Reverse Pipetting? start->pipetting_check mixing_check Thorough Mixing? Avoid Bubbles? start->mixing_check temp_check Uniform Plate Temperature? start->temp_check reagent_check Reagents Fresh? Properly Stored? start->reagent_check end_node Reproducible Results pipetting_check->end_node mixing_check->end_node temp_check->end_node reagent_check->end_node

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

Technical Support Center: SPH3127 and Renal Safety in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential renal toxicity of SPH3127 in long-term studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is SPH3127 and what is its mechanism of action?

SPH3127 is a novel, orally active, non-peptide direct renin inhibitor.[1] Its mechanism of action is similar to aliskiren, the first-in-class direct renin inhibitor.[1] SPH3127 directly inhibits the enzymatic activity of renin, which is the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS).[1] By blocking the conversion of angiotensinogen to angiotensin I, SPH3127 reduces the production of downstream effectors, angiotensin II and aldosterone, leading to vasodilation and reduced sodium and water retention.[2]

Q2: Is there evidence of renal toxicity with SPH3127 from preclinical studies?

Yes, preclinical studies have indicated a potential for renal toxicity. In 28-day repeated oral administration studies in Sprague-Dawley rats and cynomolgus monkeys, the primary adverse effects observed were related to kidney and cardiovascular toxicity.[3] These effects are considered consistent with the pharmacological action of renin inhibitors.[3] The No-Observed-Adverse-Effect Level (NOAEL) for renal and cardiovascular changes was established at 30 mg/kg/day in rats and 20 mg/kg/day in monkeys.[3]

Q3: What is the expected mechanism of SPH3127-related renal toxicity?

The renal effects of SPH3127 are likely related to its mechanism of action as a renin inhibitor.[3] By inhibiting the RAAS, SPH3127 can alter intra-renal hemodynamics. Specifically, the reduction in angiotensin II can lead to vasodilation of the efferent arteriole of the glomerulus. In situations of renal hypoperfusion (e.g., dehydration, co-administration of certain drugs), this can lead to a decrease in glomerular filtration pressure and a subsequent reduction in the glomerular filtration rate (GFR).[4][5] Additionally, as with other RAAS inhibitors, there is a potential for hyperkalemia (elevated potassium levels) due to decreased aldosterone production.[6][7]

Q4: Has renal toxicity been observed in human clinical trials of SPH3127?

In Phase I and Phase II clinical trials for essential hypertension, SPH3127 has been reported to be well-tolerated with only mild adverse events.[1] A clinical trial is also underway to evaluate the efficacy and safety of SPH3127 in patients with diabetic kidney disease, suggesting a potential therapeutic benefit for the kidneys.[8] However, as with all RAAS inhibitors, the potential for renal adverse effects, particularly in vulnerable populations or with long-term use, necessitates careful monitoring.

Troubleshooting Guides

Issue 1: An increase in serum creatinine and/or a decrease in estimated Glomerular Filtration Rate (eGFR) is observed after initiating SPH3127 in a long-term animal study.

  • Possible Cause 1: Hemodynamic Effect. A modest increase in serum creatinine (and corresponding decrease in eGFR) can be an expected pharmacodynamic effect of RAAS inhibitors due to the reduction in intraglomerular pressure.[4]

  • Troubleshooting Steps:

    • Evaluate the magnitude of change: A small, stable increase in serum creatinine may be acceptable. A progressive or significant rise requires further investigation.

    • Ensure adequate hydration: Dehydration can exacerbate the hemodynamic effects of renin inhibitors. Ensure animals have free access to water and consider fluid supplementation if necessary.

    • Review concomitant medications: Co-administration of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) or diuretics can increase the risk of acute kidney injury with RAAS inhibitors.[9][10][11][12] If possible, these should be avoided or used with extreme caution.

    • Dose reduction: If the changes in renal function are significant, consider reducing the dose of SPH3127.

  • Possible Cause 2: Intrinsic Nephrotoxicity. At higher doses, direct cellular toxicity to the kidneys could be occurring.

  • Troubleshooting Steps:

    • Monitor novel biomarkers: Utilize more sensitive and specific urinary biomarkers of kidney injury such as Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Clusterin to detect early signs of tubular injury.[13][14][15][16]

    • Histopathological examination: At the end of the study, or if animals are euthanized due to declining health, perform a thorough histopathological examination of the kidneys to identify the nature and location of any damage (e.g., tubular necrosis, interstitial nephritis).[17][18][19][20][21]

    • Dose-response assessment: If not already done, a dose-ranging study can help determine a dose that maintains efficacy while minimizing renal adverse effects.

Issue 2: Hyperkalemia (elevated serum potassium) is detected in animals treated with SPH3127.

  • Possible Cause: Reduced aldosterone production due to renin inhibition, leading to decreased potassium excretion.[6][7]

  • Troubleshooting Steps:

    • Confirm the finding: Repeat the serum potassium measurement to rule out a spurious result.

    • Review diet: Ensure the animal diet does not have an excessively high potassium content.

    • Monitor frequency: Increase the frequency of serum potassium monitoring.[6][22][23]

    • Consider diuretics: The use of certain diuretics (potassium-wasting) could be considered to manage hyperkalemia, but this must be done with caution due to the potential for exacerbating renal hypoperfusion.

    • Potassium binders: In a clinical setting, potassium binders may be used to manage hyperkalemia while continuing RAAS inhibitor therapy.[24] Their use in preclinical studies would need careful consideration.

    • Dose reduction: A reduction in the SPH3127 dose may be necessary if hyperkalemia is persistent or severe.

Data Presentation

Table 1: Preclinical 28-Day Oral Toxicity Study of SPH3127

SpeciesDose Groups (mg/kg/day)Key Findings Related to Renal ToxicityNo-Observed-Adverse-Effect Level (NOAEL) (mg/kg/day)
Sprague-Dawley Rat30, 300, 900Kidney toxicity observed at mid and high doses.30
Cynomolgus Monkey20, 100, 450Kidney toxicity observed at mid and high doses.20

Data sourced from a 28-day repeated oral administration study.[3]

Experimental Protocols

Protocol 1: Monitoring Renal Function in Long-Term Rodent Studies with SPH3127

  • Baseline Assessment (Pre-dosing):

    • Collect blood samples for baseline measurement of serum creatinine, Blood Urea Nitrogen (BUN), and serum electrolytes (including potassium).

    • Collect urine for baseline measurement of urinary volume, creatinine, albumin, and novel biomarkers (e.g., KIM-1, NGAL, Clusterin).

  • During the Study:

    • Frequency: Collect blood and urine samples at regular intervals (e.g., monthly). Increase the frequency if any signs of toxicity are observed or after any dose adjustments.

    • Blood Analysis: Analyze for serum creatinine, BUN, and electrolytes. Calculate eGFR using an appropriate formula for the species.

    • Urine Analysis: Measure urinary volume, creatinine, and albumin. Calculate the albumin-to-creatinine ratio (ACR). Analyze for novel biomarkers of kidney injury.

  • End of Study (or at Necropsy):

    • Collect terminal blood and urine samples for final analysis.

    • Perform gross pathological examination of the kidneys.

    • Collect kidney tissue for histopathological evaluation. Tissues should be fixed in 10% neutral-buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).[17][18][19][20][21]

Protocol 2: Hydration Protocol for Preclinical Studies

  • Standard Housing: Ensure all animals have ad libitum access to fresh, clean drinking water throughout the study.

  • Monitoring Hydration Status: Regularly monitor for clinical signs of dehydration, such as decreased skin turgor, sunken eyes, and reduced urine output. Body weight should be monitored at least weekly.

  • Fluid Supplementation (if required): In cases of suspected dehydration, subcutaneous or intraperitoneal administration of sterile, isotonic saline (0.9% sodium chloride) can be provided. The volume should be calculated based on the animal's body weight and hydration deficit, under veterinary guidance.

Mandatory Visualization

RAAS_Pathway_and_SPH3127_Inhibition Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin (from Kidney) Renin->Angiotensin_I SPH3127 SPH3127 SPH3127->Renin Inhibits Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE (in Lungs) ACE->Angiotensin_II Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Aldosterone Aldosterone Adrenal_Gland->Aldosterone Kidney Kidney Aldosterone->Kidney Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention Na+ and H2O Retention Kidney->Na_H2O_Retention Na_H2O_Retention->Increased_BP

Caption: SPH3127 inhibits renin, blocking the RAAS cascade.

Experimental_Workflow_Renal_Safety Start Start of Long-Term Study Baseline Baseline Data Collection (Blood & Urine) Start->Baseline Dosing SPH3127 Administration Baseline->Dosing Monitoring Regular Monitoring (e.g., Monthly) Dosing->Monitoring Biomarkers Analyze Renal Biomarkers (Creatinine, BUN, K+, KIM-1, NGAL) Monitoring->Biomarkers Check_Toxicity Evidence of Renal Toxicity? Biomarkers->Check_Toxicity Continue Continue Study Check_Toxicity->Continue No Troubleshoot Troubleshoot: - Check Hydration - Review Concomitant Meds - Consider Dose Reduction Check_Toxicity->Troubleshoot Yes Continue->Monitoring End End of Study / Necropsy Continue->End Troubleshoot->Dosing Histopathology Kidney Histopathology End->Histopathology

Caption: Workflow for monitoring renal safety in SPH3127 studies.

Logical_Relationship_Mitigation SPH3127 SPH3127 Dosing Potential_Toxicity Potential Renal Toxicity (Hemodynamic changes, Hyperkalemia) SPH3127->Potential_Toxicity Mitigation Mitigation Strategies Potential_Toxicity->Mitigation Monitoring Close Monitoring - Serum Creatinine/eGFR - Serum K+ - Novel Biomarkers Mitigation->Monitoring Hydration Ensure Adequate Hydration Mitigation->Hydration Avoid_DDIs Avoid Nephrotoxic Drug Combinations (e.g., NSAIDs) Mitigation->Avoid_DDIs Dose_Adjustment Dose Adjustment Mitigation->Dose_Adjustment

Caption: Key strategies to mitigate SPH3127 renal toxicity.

References

Validation & Comparative

SPH3127 vs. Aliskiren: A Preclinical Efficacy Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of SPH3127 and Aliskiren, two direct renin inhibitors. The information is compiled from publicly available preclinical research data to assist researchers and drug development professionals in understanding the pharmacological profiles of these two compounds.

Executive Summary

SPH3127, a novel direct renin inhibitor, has demonstrated higher bioavailability and a more potent antihypertensive effect in preclinical models compared to Aliskiren, the first-in-class orally active direct renin inhibitor.[1][2] While both compounds effectively inhibit renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), preclinical data suggests potential advantages for SPH3127 in terms of in vitro potency and in vivo efficacy. This guide will delve into the quantitative data from preclinical studies, outline the experimental methodologies employed, and visualize the relevant biological pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Renin Inhibition
CompoundAssay TypeIC50 ValueSource(s)
SPH3127 Recombinant Human Renin0.4 nM[3]
Human Plasma Renin Activity0.45 nM[3]
Aliskiren Human Renin0.6 nM[4][5]
Table 2: In Vivo Antihypertensive Efficacy in Animal Models
CompoundAnimal ModelDosing and AdministrationKey FindingsSource(s)
SPH3127 Tsukuba Hypertensive Mice0.3 - 3 mg/kg, oral administrationDose-dependent hypotensive effect; maximum reduction of ~30 mmHg at 2-3 hours post-administration.[3]
Aliskiren Sodium-depleted Marmosets3 mg/kg, single oral doseBlood pressure reduction of 30 ± 4 mmHg.[6]
Spontaneously Hypertensive Rats (SHRs)10 - 100 mg/kg/day, subcutaneous osmotic minipumpsDose-dependent decrease in blood pressure.[6]
Double Transgenic Rats (dTGR)Not specifiedAttenuated renal damage.[5]
Table 3: Comparative Pharmacokinetic Parameters
CompoundSpeciesOral Bioavailability (%)Tmax (hours)Source(s)
SPH3127 Rats11.5 - 24.5%0.25 - 1.3[7]
Monkeys3.3 - 11.3%0.25 - 1.3[7]
Aliskiren Marmosets16.3%1 - 2[4]
Humans~2.5%1 - 3[5]

Experimental Protocols

In Vitro Renin Inhibition Assay (General Protocol)

The inhibitory activity of SPH3127 and Aliskiren on renin is typically determined using an in vitro enzymatic assay. A standardized amount of recombinant human renin is incubated with its substrate, angiotensinogen, in the presence of varying concentrations of the inhibitor. The rate of angiotensin I (Ang I) production is measured, often using methods like FRET (Fluorescence Resonance Energy Transfer) or ELISA (Enzyme-Linked Immunosorbent Assay). The IC50 value, representing the concentration of the inhibitor required to reduce renin activity by 50%, is then calculated from the dose-response curve.

In Vivo Antihypertensive Studies in Animal Models

Tsukuba Hypertensive Mice (for SPH3127): This model involves a transgenic mouse strain that overexpresses human renin and angiotensinogen, leading to hypertension. SPH3127 was administered orally to these mice at varying doses. Blood pressure was monitored continuously using telemetry or tail-cuff methods to determine the dose-dependent hypotensive effect and the time course of action.[3]

Sodium-Depleted Marmosets (for Aliskiren): Marmosets are a relevant primate model for studying renin inhibitors due to the high homology between human and marmoset renin. To enhance the renin-dependent component of blood pressure, the animals are typically put on a low-sodium diet. Aliskiren was administered as a single oral dose, and blood pressure was monitored by radiotelemetry.[6]

Spontaneously Hypertensive Rats (SHRs) (for Aliskiren): SHRs are a widely used genetic model of hypertension. Aliskiren was administered continuously over a period of time using subcutaneous osmotic minipumps to ensure stable drug exposure. Blood pressure was monitored to assess the long-term antihypertensive efficacy.[6]

Double Transgenic Rats (dTGR) (for Aliskiren): This model, similar to the Tsukuba hypertensive mouse, involves rats carrying the human genes for both renin and angiotensinogen. These animals develop severe hypertension and end-organ damage. Aliskiren was administered to these rats to evaluate its effects on blood pressure and its potential to protect organs like the kidneys from damage.[5][8]

Mandatory Visualization

RAAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI (cleavage) AngII Angiotensin II AngI->AngII (conversion) Aldosterone Aldosterone AngII->Aldosterone Vasoconstriction Vasoconstriction AngII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure SPH3127 SPH3127 Renin Renin SPH3127->Renin Inhibition Aliskiren Aliskiren Aliskiren->Renin Inhibition ACE ACE

Diagram 1: Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of SPH3127 and Aliskiren.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy cluster_pk Pharmacokinetics Renin_Assay Renin Inhibition Assay (Recombinant Human Renin) IC50 Determine IC50 Values Renin_Assay->IC50 PRA_Assay Plasma Renin Activity (PRA) Inhibition Assay PRA_Assay->IC50 Animal_Model Select Animal Model (e.g., THM, SHR, Marmoset) IC50->Animal_Model Candidate Selection Dosing Drug Administration (Oral, SC infusion) Animal_Model->Dosing BP_Monitoring Blood Pressure Monitoring (Telemetry, Tail-cuff) Dosing->BP_Monitoring Efficacy_Analysis Analyze Antihypertensive Effect BP_Monitoring->Efficacy_Analysis PK_Study Pharmacokinetic Study in Animals Efficacy_Analysis->PK_Study Lead Optimization PK_Parameters Determine Bioavailability, Tmax, etc. PK_Study->PK_Parameters

Diagram 2: Generalized experimental workflow for the preclinical evaluation of direct renin inhibitors.

References

A Comparative Guide to SPH3127 and Other Direct Renin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Direct renin inhibitors (DRIs) represent a distinct class of antihypertensive agents that target the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By directly inhibiting renin, these compounds prevent the conversion of angiotensinogen to angiotensin I, leading to a downstream reduction in the potent vasoconstrictor angiotensin II. This guide provides a detailed comparison of SPH3127, a novel DRI, with other notable inhibitors in its class, supported by experimental data and methodologies.

Introduction to Direct Renin Inhibitors

The RAAS is a critical regulator of blood pressure and fluid balance.[1][2] Dysregulation of this system is a key factor in the pathophysiology of hypertension. While other drug classes, such as Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs), also target the RAAS, they can lead to a compensatory increase in plasma renin activity (PRA).[1] DRIs, in contrast, directly suppress PRA, offering a different mechanistic approach to RAAS blockade.[3] Aliskiren was the first orally active DRI approved for clinical use, setting a benchmark for this therapeutic class.[4] SPH3127 is a newer, non-peptidomimetic DRI developed to improve upon the pharmacokinetic and pharmacodynamic properties of earlier inhibitors.[5][6]

Comparative Efficacy and Potency

The primary measure of a DRI's potency is its half-maximal inhibitory concentration (IC50) against renin. A lower IC50 value indicates greater potency. Preclinical studies have suggested that SPH3127 possesses a more potent antihypertensive effect than Aliskiren.[5][6]

CompoundIC50 (Human Renin)ClassNotes
SPH3127 Data not publicly available in direct comparison studies, but preclinical models suggest higher potency and bioactivity than Aliskiren.[5][6]Non-peptidomimeticA novel DRI that has completed Phase II clinical trials.[5][6]
Aliskiren 0.6 nM[7] - 1.5 nM[8][9]Non-peptide, low molecular weightThe first orally active DRI approved for hypertension treatment.[4]
Remikiren 0.8 nMPeptide-likeAn earlier generation DRI with very low oral bioavailability.
Enalkiren 14 nMPeptide-likeAn early DRI that required intravenous administration.
Zankiren 1.1 nMPeptide-likeAn earlier generation DRI.

Pharmacokinetic Profile Comparison

A key challenge in the development of DRIs has been achieving good oral bioavailability.[6] SPH3127 was specifically designed to improve the pharmacokinetic profile compared to earlier agents.[5]

ParameterSPH3127AliskirenRemikiren
Bioavailability Preclinical data suggests higher bioavailability than Aliskiren.[5][6] Nonclinical studies in rats and monkeys showed oral bioavailability of 11.5-24.5% and 3.3-11.3%, respectively.[10]Low (~2.6%)[7]Very low (<1%)
Tmax (Peak Plasma Time) 0.33 - 1.0 hours (Humans, Phase I)[11]1 - 3 hours[2][4]0.25 - 2 hours
Half-life (t1/2) ~3 - 4 hours (Humans, Phase I)[11]~24 - 40 hours[4][7]Short plasma half-life.
Metabolism Primarily metabolized by CYP3A4.[10]Minimally metabolized, primarily by CYP3A4.[4]Rapid metabolism.
Protein Binding Low (11.7-14.8%) across species.[10]Moderate (47-51%)[7]Not specified.

Clinical Data Summary: SPH3127

Phase I and II clinical trials have provided initial safety and efficacy data for SPH3127.

  • Phase I Studies (NCT03128138, NCT03255993): In healthy individuals, SPH3127 was well-tolerated in single ascending doses (25-800 mg) and multiple ascending doses (100-400 mg daily).[11] It demonstrated robust and sustained suppression of plasma renin activity, with doses above 100 mg inhibiting PRA by up to 90% for up to 24 hours.[11]

  • Phase IIa Study (NCT03756103): In patients with mild to moderate essential hypertension, SPH3127 demonstrated a significant reduction in blood pressure after 8 weeks of treatment.[12] The 100 mg daily dose showed the most favorable results, reducing mean sitting systolic blood pressure by 13.8 mmHg and diastolic blood pressure by 8.6 mmHg, compared to placebo reductions of 7.7 mmHg and 3.1 mmHg, respectively.[12]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the processes used to evaluate these inhibitors, the following diagrams are provided.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin (from Kidney) AngII Angiotensin II AngI->AngII ACE ACE ACE (from Lungs) AT1R AT1 Receptor AngII->AT1R Effects Vasoconstriction Aldosterone Secretion Sodium & Water Retention AT1R->Effects DRI Direct Renin Inhibitors (e.g., SPH3127, Aliskiren) DRI->Renin Inhibition ACEI ACE Inhibitors ACEI->ACE Inhibition ARB ARBs ARB->AT1R Blockade

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and points of therapeutic intervention.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents 1. Prepare Reagents - Assay Buffer - Renin Enzyme - FRET Substrate - Test Inhibitor (e.g., SPH3127) AddInhibitor 2. Add Substrate, Buffer, and Inhibitor to wells Reagents->AddInhibitor AddEnzyme 3. Initiate reaction by adding Renin Enzyme AddInhibitor->AddEnzyme Incubate 4. Incubate at 37°C AddEnzyme->Incubate ReadFluorescence 5. Measure Fluorescence (kinetic mode) Incubate->ReadFluorescence Calculate 6. Calculate % Inhibition and determine IC50 ReadFluorescence->Calculate

Caption: General workflow for an in vitro fluorometric renin inhibition assay.

Experimental Protocols

In Vitro Renin Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC50 value of a renin inhibitor.

Objective: To measure the concentration of an inhibitor (e.g., SPH3127) required to inhibit 50% of renin activity in vitro.

Materials:

  • Human recombinant renin

  • Fluorogenic Resonance Energy Transfer (FRET) peptide substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[13]

  • Test inhibitor (dissolved in a suitable solvent like DMSO)

  • 96-well microplate (black, flat-bottom)

  • Fluorescence plate reader

Procedure: [13][14]

  • Reagent Preparation: Dilute the concentrated Assay Buffer to a 1X working solution. Prepare a working solution of human recombinant renin in the 1X Assay Buffer. Prepare serial dilutions of the test inhibitor at various concentrations.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Background Wells: 160 µL Assay Buffer, 20 µL Substrate, 10 µL solvent.

    • 100% Activity Wells: 150 µL Assay Buffer, 20 µL Substrate, 10 µL solvent.

    • Inhibitor Wells: 150 µL Assay Buffer, 20 µL Substrate, 10 µL of each inhibitor dilution.

  • Reaction Initiation: Pre-incubate the plate at 37°C. Initiate the enzymatic reaction by adding 10 µL of the diluted renin enzyme solution to the "100% Activity" and "Inhibitor" wells. Do not add enzyme to the "Background" wells.

  • Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence in kinetic mode for 30-60 minutes, with excitation at ~330-340 nm and emission at ~485-510 nm.[13][14] The FRET substrate cleavage by renin separates a fluorophore from a quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the rate of reaction (slope of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Measurement of Plasma Renin Activity (PRA)

This protocol describes the method used in clinical trials to assess the pharmacodynamic effect of DRIs.

Objective: To quantify the enzymatic activity of renin in a patient's plasma sample.

Methodology: The assay measures the rate of angiotensin I (Ang I) generation from endogenous angiotensinogen when a plasma sample is incubated at 37°C.[15] The generated Ang I is then quantified, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

Procedure:

  • Sample Collection: Blood is drawn into a chilled lavender-top (EDTA) tube.[16] The patient should be ambulatory for at least 30 minutes prior to collection.[15] The tube is immediately placed in an ice-water bath.

  • Plasma Separation: The blood sample is centrifuged in a refrigerated centrifuge. The plasma is then aliquoted into a plastic vial and immediately frozen at -20°C or lower until analysis.[16]

  • Angiotensin I Generation: The frozen plasma sample is thawed. An aliquot is incubated in a buffer at 37°C for a specific period (e.g., 6 hours) to allow renin to cleave angiotensinogen, generating Ang I.[17] A quenching solution is added to stop the reaction.[17]

  • Quantification (LC-MS/MS): The generated Ang I in the sample is purified, often by solid-phase extraction, and then measured using a validated LC-MS/MS method.[15][17]

  • Calculation: The PRA is calculated based on the amount of Ang I generated over the incubation time and is typically expressed in units of nanograms per milliliter per hour (ng/mL/h).[18]

Conclusion

SPH3127 is a promising novel direct renin inhibitor that, based on preclinical and early clinical data, appears to offer an improved pharmacokinetic profile over the first-generation DRI, Aliskiren.[5][6] Its potent and sustained inhibition of plasma renin activity, coupled with significant blood pressure reduction in Phase II trials, positions it as a potentially valuable therapeutic option for hypertension.[11][12] Further comparative studies and late-stage clinical trials will be crucial to fully elucidate its clinical efficacy, safety, and potential advantages over other RAAS-targeting agents. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of this and other emerging direct renin inhibitors.

References

SPH3127: A Comparative Analysis of Potency and Protease Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of SPH3127, a novel direct renin inhibitor, with the established alternative, Aliskiren. The focus of this analysis is on the potency and selectivity of SPH3127 against other proteases, supported by available experimental data and detailed methodologies for key assays. This document is intended for researchers, scientists, and drug development professionals working in the fields of hypertension and cardiovascular disease.

Executive Summary

SPH3127 is a novel, orally active, non-peptide direct renin inhibitor that has demonstrated high potency against its target, renin, an aspartic protease crucial in the regulation of blood pressure.[1][2] Available data indicates that SPH3127's potency is comparable to, and potentially slightly greater than, the established direct renin inhibitor, Aliskiren. While specific selectivity data for SPH3127 against a broad panel of proteases is not extensively published, its mechanism of action is similar to Aliskiren, which is known for its high selectivity for renin over other proteases, including other aspartic proteases like Cathepsin D and pepsin. This suggests a favorable selectivity profile for SPH3127, a critical attribute for minimizing off-target effects.

Potency Comparison of Direct Renin Inhibitors

The inhibitory potency of SPH3127 and Aliskiren against renin is summarized in the table below. Potency is expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundTargetIC50 (nM)Reference
SPH3127 Recombinant Human Renin0.4[3]
Human Plasma Renin Activity0.45[3]
Aliskiren Human Renin0.6[4][5]

Selectivity Profile

Direct renin inhibitors are designed to specifically target renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS). High selectivity is crucial to avoid unintended inhibition of other structurally related proteases, which could lead to adverse effects.

SPH3127: While a comprehensive selectivity panel for SPH3127 is not publicly available, its development as a direct renin inhibitor with a mechanism similar to Aliskiren suggests high selectivity.[1] Preclinical studies have focused on its effects on the RAAS, with no reported off-target activities on other major protease families in the available literature.

Aliskiren: Aliskiren has been shown to be highly selective for human renin. It exhibits minimal to no inhibitory activity against other aspartic proteases such as Cathepsin D and pepsin, as well as other classes of proteases like trypsin and chymotrypsin (serine proteases). This high degree of selectivity is a key feature of its safety profile.

Protease ClassRepresentative ProteaseAliskiren Inhibition
Aspartic ProteaseCathepsin DNegligible
PepsinNegligible
Serine ProteaseTrypsinNegligible
ChymotrypsinNegligible

Experimental Protocols

Detailed methodologies for assessing the potency and selectivity of renin inhibitors are provided below. These protocols are representative of standard industry practices.

Protocol 1: In Vitro Renin Inhibition Assay (Potency Determination)

This protocol outlines a fluorogenic assay to determine the IC50 value of a test compound against recombinant human renin.

1. Principle: The assay measures the cleavage of a fluorogenic renin substrate. The substrate consists of a peptide sequence containing the renin cleavage site, flanked by a fluorescent reporter molecule and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by renin, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity that is proportional to renin activity.

2. Materials:

  • Recombinant Human Renin
  • Fluorogenic Renin Substrate (e.g., (8-methoxycoumarin-4-yl)acetyl-Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr(2,4-dinitrophenyl)-Lys-Arg-NH2)
  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 0.01% Tween-20)
  • Test Compound (SPH3127 or Aliskiren)
  • DMSO (for compound dilution)
  • 96-well black microplate
  • Fluorescence microplate reader

3. Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in Assay Buffer to the final desired concentrations.
  • Add 50 µL of the diluted test compound or vehicle (DMSO in Assay Buffer) to the wells of the 96-well plate.
  • Add 25 µL of a pre-determined concentration of recombinant human renin to each well.
  • Incubate the plate at 37°C for 15 minutes.
  • Initiate the reaction by adding 25 µL of the fluorogenic renin substrate to each well.
  • Immediately measure the fluorescence intensity (e.g., excitation at 320 nm, emission at 420 nm) at regular intervals for 30-60 minutes at 37°C.
  • Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the test compound.
  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Protease Selectivity Assay

This protocol describes a general method for assessing the selectivity of an inhibitor against a panel of different proteases.

1. Principle: The activity of various proteases from different classes (e.g., serine, cysteine, matrix metalloproteinases) is measured in the presence and absence of the test compound using specific fluorogenic or chromogenic substrates for each protease.

2. Materials:

  • A panel of purified proteases (e.g., Cathepsin D, Pepsin, Trypsin, Chymotrypsin, a Matrix Metalloproteinase)
  • Specific fluorogenic or chromogenic substrate for each protease
  • Appropriate assay buffer for each protease
  • Test Compound (SPH3127)
  • 96-well microplates (black or clear, depending on the assay)
  • Microplate reader (fluorescence or absorbance)

3. Procedure:

  • For each protease to be tested, prepare a serial dilution of the test compound in the corresponding assay buffer.
  • Add the diluted test compound or vehicle to the wells of the microplate.
  • Add a pre-determined concentration of the specific protease to each well.
  • Incubate the plate at the optimal temperature for the respective protease for 15 minutes.
  • Initiate the reaction by adding the specific substrate for that protease.
  • Measure the fluorescence or absorbance at appropriate wavelengths over time.
  • Calculate the percent inhibition of each protease's activity at a high concentration of the test compound (e.g., 10 µM).
  • If significant inhibition is observed, determine the IC50 value as described in Protocol 1.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Site of Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion SPH3127 SPH3127 SPH3127->Angiotensinogen Blocks Renin Activity

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of SPH3127.

Experimental_Workflow start Start: Prepare Compound Dilutions assay_plate Dispense Compound/Vehicle into 96-well Plate start->assay_plate add_enzyme Add Renin Enzyme assay_plate->add_enzyme pre_incubation Pre-incubate at 37°C add_enzyme->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate read_plate Measure Fluorescence (Kinetic Read) add_substrate->read_plate data_analysis Calculate Reaction Rates read_plate->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Experimental workflow for determining the in vitro potency (IC50) of a renin inhibitor.

References

SPH3127: A Comparative Analysis Against Established Hypertension Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SPH3127, a novel direct renin inhibitor, with established first-line therapies for essential hypertension. The following sections detail the mechanism of action, clinical efficacy, and safety profiles of SPH3127, Angiotensin II Receptor Blockers (ARBs), Angiotensin-Converting Enzyme (ACE) inhibitors, Calcium Channel Blockers (CCBs), and Thiazide Diuretics. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key studies are provided.

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

Hypertension is primarily regulated by the Renin-Angiotensin-Aldosterone System (RAAS). SPH3127 acts at the initial, rate-limiting step of this cascade.

SPH3127 , like aliskiren, is a direct renin inhibitor. It blocks the enzymatic activity of renin, preventing the conversion of angiotensinogen to angiotensin I. This upstream inhibition leads to a reduction in the production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. Preclinical studies suggest that SPH3127 exhibits higher bioavailability and a more potent antihypertensive effect than aliskiren.

Established hypertension therapies target the RAAS at different points:

  • Angiotensin II Receptor Blockers (ARBs) , such as valsartan, selectively block the angiotensin II type 1 (AT1) receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II.

  • Angiotensin-Converting Enzyme (ACE) Inhibitors , like lisinopril, inhibit the conversion of angiotensin I to angiotensin II.

  • Calcium Channel Blockers (CCBs) , for instance, amlodipine, inhibit the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.

  • Thiazide Diuretics , such as hydrochlorothiazide, promote the excretion of sodium and water by the kidneys, reducing blood volume and subsequently, blood pressure.

cluster_renin Renin cluster_ace ACE cluster_at1r AT1 Receptor Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Release AngiotensinII->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Renin Renin SPH3127 SPH3127 (Direct Renin Inhibitor) SPH3127->Renin Inhibits ACE ACE ACEi ACE Inhibitors (e.g., Lisinopril) ACEi->ACE Inhibits AT1R AT1 Receptor ARBs ARBs (e.g., Valsartan) ARBs->AT1R Blocks cluster_screening Screening & Washout cluster_randomization Randomization cluster_treatment 8-Week Treatment Period cluster_followup Follow-up Screening Patient Screening (Mild to Moderate Hypertension) Washout 2-Week Washout Period Screening->Washout Randomization Randomization (1:1:1:1) Washout->Randomization SPH3127_50 SPH3127 50mg Randomization->SPH3127_50 SPH3127_100 SPH3127 100mg Randomization->SPH3127_100 SPH3127_200 SPH3127 200mg Randomization->SPH3127_200 Placebo Placebo Randomization->Placebo FollowUp Efficacy & Safety Assessment (Week 8) SPH3127_50->FollowUp SPH3127_100->FollowUp SPH3127_200->FollowUp Placebo->FollowUp

SPH3127: A Potential Breakthrough in Overcoming Aliskiren Resistance in Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available preclinical and clinical data suggests that SPH3127, a novel direct renin inhibitor, may offer a promising therapeutic alternative for patients with hypertension who have developed resistance to Aliskiren. While direct comparative studies in Aliskiren-resistant models are currently unavailable, SPH3127's distinct pharmacological profile, including higher potency and improved bioavailability, indicates a potential to overcome the limitations of current renin-based therapies.

This guide provides a detailed comparison of SPH3127 and Aliskiren, summarizing key efficacy data, outlining experimental protocols for assessing renin inhibitors, and visualizing the underlying molecular pathways. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antihypertensive agents.

Comparative Efficacy of SPH3127 and Aliskiren

Available data from preclinical and clinical studies in models of essential hypertension demonstrate the antihypertensive efficacy of both SPH3127 and Aliskiren.

Preclinical Data
ParameterSPH3127AliskirenReference
Target ReninRenin[1]
Mechanism of Action Direct Renin InhibitorDirect Renin Inhibitor[1]
In Vitro Potency (IC50) More potent than AliskirenLess potent than SPH3127[1]
Bioavailability Higher than AliskirenLower than SPH3127[2]
Antihypertensive Effect in Animal Models More potent antihypertensive effect than AliskirenEffective in lowering blood pressure[1][3]
Clinical Data (Phase IIa, Essential Hypertension)
ParameterSPH3127 (100 mg/day)PlaceboReference
Mean Sitting Systolic Blood Pressure Reduction 13.8 ± 11.2 mmHg7.7 ± 9.7 mmHg[4]
Mean Sitting Diastolic Blood Pressure Reduction 8.6 ± 8.8 mmHg3.1 ± 8.4 mmHg[4]

Understanding the Renin-Angiotensin-Aldosterone System (RAAS) and a Potential Role for SPH3127 in Aliskiren Resistance

The RAAS is a critical regulator of blood pressure. Renin, an enzyme secreted by the kidneys, initiates the cascade by cleaving angiotensinogen to angiotensin I. This is the rate-limiting step in the production of angiotensin II, a potent vasoconstrictor. Both SPH3127 and Aliskiren are direct renin inhibitors that bind to the active site of renin, preventing this initial step and thereby lowering blood pressure.

cluster_renin Renin Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin SPH3127 SPH3127 SPH3127->Renin Inhibits Aliskiren Aliskiren Aliskiren->Renin Inhibits cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models a Renin Inhibition Assay (IC50 Determination) c Hypertensive Animal Models (e.g., Spontaneously Hypertensive Rats) a->c b Enzyme Specificity Assays b->c d Blood Pressure Monitoring (Telemetry) c->d e Pharmacokinetic Analysis d->e

References

Safety Operating Guide

Proper Disposal of SPH3127: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate use by researchers, scientists, and drug development professionals, this document outlines the essential procedures for the safe disposal of SPH3127. In the absence of a specific Safety Data Sheet (SDS), this guidance is predicated on established best practices for handling potent pharmaceutical compounds and general laboratory chemical waste. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

SPH3127: Key Chemical Data

While a comprehensive hazard profile for SPH3127 is not publicly available, the following chemical and physical properties have been identified. This information is crucial for safe handling and for consultation with your institution's Environmental Health and Safety (EHS) department.

PropertyValue
Chemical Name Methyl (3-(3-((R)-1-((R)-N-cyclopropylmorpholine-2-carboxamido)ethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propyl)carbamate
CAS Number 1399849-02-5
Molecular Formula C₂₂H₃₂N₆O₄
Molecular Weight 444.53 g/mol

Experimental Protocol: Step-by-Step Disposal of SPH3127

This protocol provides a detailed methodology for the disposal of SPH3127. It is imperative to perform a risk assessment and consult your local EHS office before proceeding.

Objective: To safely dispose of SPH3127 in solid waste form in a manner that minimizes risk to personnel and the environment.

Materials:

  • Personal Protective Equipment (PPE):

    • Disposable Nitrile Gloves (double-gloving recommended)

    • Safety Goggles or Face Shield

    • Lab Coat

    • Respiratory Protection (e.g., N95 respirator or as determined by your institution's safety assessment)

  • Sealable, leak-proof waste container (e.g., a clearly labeled polyethylene bag or a screw-cap container)

  • Inert, non-reactive absorbent material (e.g., sand, vermiculite, or cat litter)

  • Hazardous waste labels (as required by your institution)

Procedure:

  • Personnel Protection: Before handling SPH3127, don the appropriate PPE as listed above. All handling of the solid compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Waste Preparation:

    • For small quantities of solid SPH3127, carefully place the material into a designated, sealable waste container.

    • To prevent aerosolization, it is recommended to mix the solid SPH3127 with an inert, non-reactive absorbent material. Gently combine the compound with the absorbent material within the waste container.

  • Container Sealing and Labeling:

    • Securely seal the waste container to prevent any leakage.

    • Label the container clearly as "SPH3127 Waste" and include the date of disposal. If required by your institution, affix a hazardous waste label.

  • Final Disposal:

    • Consult your institution's EHS department for guidance on the final disposal of the sealed waste container. All chemical wastes from laboratories are typically presumed to be regulated hazardous wastes until a formal determination is made.[1]

    • Do not dispose of SPH3127 down the drain or in the regular trash unless explicitly approved by your EHS department.[2] Solid, non-hazardous chemicals should not be placed in laboratory trash cans.[3]

  • Decontamination:

    • Thoroughly decontaminate the work area and any equipment used with an appropriate cleaning agent.

    • Dispose of any contaminated materials, including gloves and wipes, in the designated SPH3127 waste container.

  • Personal Hygiene: After completing the disposal procedure and removing PPE, wash your hands thoroughly with soap and water.

SPH3127 Disposal Decision Pathway

The following diagram illustrates the logical workflow for determining the proper disposal route for SPH3127.

SPH3127_Disposal_Workflow start Start: SPH3127 Waste for Disposal sds_check Is a Safety Data Sheet (SDS) available for SPH3127? start->sds_check consult_ehs Consult Institutional Environmental Health & Safety (EHS) sds_check->consult_ehs No follow_sds Follow Disposal Instructions in Section 13 of the SDS sds_check->follow_sds Yes ehs_determination EHS Determines Waste Classification consult_ehs->ehs_determination end End: Proper Disposal Complete follow_sds->end hazardous_waste Dispose as Hazardous Chemical Waste ehs_determination->hazardous_waste Hazardous non_hazardous_waste Dispose as Non-Hazardous Solid Chemical Waste per EHS Protocol ehs_determination->non_hazardous_waste Non-Hazardous hazardous_waste->end non_hazardous_waste->end

Caption: Decision workflow for the proper disposal of SPH3127.

References

Personal protective equipment for handling SPH3127

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling, use, and disposal of SPH3127, a potent, orally active direct renin inhibitor under investigation for hypertension. Given the absence of a specific Material Safety Data Sheet (MSDS), this document is based on best practices for handling potent, non-volatile, solid pharmaceutical compounds in a research laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

When handling SPH3127, a comprehensive approach to personal protection is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE.

Protection Type Required PPE Specifications and Use
Body Protection Lab CoatA clean, buttoned lab coat made of a low-linting, chemically resistant material should be worn at all times.
Disposable GownFor procedures with a higher risk of contamination, a disposable gown should be worn over the lab coat.
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The outer pair should be changed immediately upon contamination.
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement for eye protection.
Chemical Splash GogglesTo be worn when there is a risk of splashing.
Face ShieldA face shield, in conjunction with safety goggles, is required when handling larger quantities or during procedures with a significant splash potential.
Respiratory Protection N95 Respirator or HigherA fitted N95 respirator is recommended, especially when handling the powder outside of a containment system. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes must be worn in the laboratory at all times.

Operational Plan: Handling and Experimental Protocols

1. Designated Handling Area: All work with solid SPH3127 should be conducted in a designated area, such as a certified chemical fume hood, a ventilated balance enclosure, or a glove box, to minimize the risk of inhalation.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of SPH3127 powder within a containment system (e.g., ventilated balance enclosure).

  • Use dedicated, clearly labeled spatulas and weighing boats.

  • Handle the compound gently to avoid generating dust.

3. Solution Preparation:

  • SPH3127 is soluble in DMSO. When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Cap vials securely and vortex or sonicate to ensure complete dissolution.

  • All solution preparation should be performed in a chemical fume hood.

4. General Handling:

  • Always wash hands thoroughly with soap and water after handling SPH3127, even if gloves were worn.

  • Avoid eating, drinking, or applying cosmetics in the laboratory.

  • Ensure all containers of SPH3127 are clearly labeled with the compound name, concentration, date, and responsible individual's name.

Disposal Plan

Proper disposal of SPH3127 and contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Solid Waste:

  • Collect all solid waste contaminated with SPH3127, including weighing papers, used gloves, disposable gowns, and contaminated labware, in a dedicated, clearly labeled hazardous waste container.

  • The container should be a sealed, leak-proof plastic bag or a rigid container.

2. Liquid Waste:

  • Collect all liquid waste containing SPH3127 in a dedicated, sealed, and properly labeled hazardous waste container.

  • Do not dispose of SPH3127 solutions down the drain.

3. Sharps Waste:

  • Any sharps (e.g., needles, razor blades) contaminated with SPH3127 must be disposed of in a designated sharps container.

4. Decontamination:

  • Decontaminate all non-disposable equipment and work surfaces that have come into contact with SPH3127. A suitable decontamination solution (e.g., 70% ethanol followed by a laboratory detergent) should be used.

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

1. Small Solid Spill (<1 gram):

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: Gently cover the spill with absorbent pads or granules to prevent the powder from becoming airborne.

  • Clean-up: Carefully scoop the absorbed material and spill debris into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

2. Large Solid Spill (>1 gram) or any Liquid Spill:

  • Evacuate: Immediately evacuate the area and alert your supervisor and the institutional safety office.

  • Secure the Area: Close the doors to the laboratory and post a warning sign.

  • Do Not Attempt to Clean: Only personnel trained in hazardous spill response should handle large spills.

SPH3127_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don Appropriate PPE B Prepare Designated Handling Area A->B C Weigh/Aliquot SPH3127 (in containment) B->C D Prepare Solution (in fume hood) C->D E Conduct Experiment D->E F Decontaminate Surfaces & Equipment E->F S1 Spill Occurs E->S1 G Segregate & Dispose of Waste F->G H Remove PPE & Wash Hands G->H S2 Evacuate & Secure Area S1->S2 S3 Assess Spill Size S2->S3 S4 Clean Small Spill with PPE S3->S4 Small S5 Contact Safety Office for Large Spill S3->S5 Large S4->G

Caption: Workflow for the safe handling of SPH3127.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.